Metasequoic acid A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-5-[(1aR,3aR,4S,7aS,7bS)-3a,7b-dimethyl-5-methylidene-1,1a,2,3,4,6,7,7a-octahydrocyclopropa[a]naphthalen-4-yl]-3-methylpent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-13(11-18(21)22)5-7-16-14(2)6-8-17-19(16,3)10-9-15-12-20(15,17)4/h11,15-17H,2,5-10,12H2,1,3-4H3,(H,21,22)/b13-11+/t15-,16+,17-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLDEDSUWNZZDJ-BDBJVFIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC3C2(C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CC[C@H]3[C@@]2(C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Metasequoic Acid A: A Technical Guide on its Discovery, Origin, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metasequoic acid A, a novel diterpene with a unique chemical scaffold, was first isolated from the dawn redwood, Metasequoia glyptostroboides. This technical guide provides a comprehensive overview of its discovery, natural origin, and reported biological activities. While specific quantitative data for this compound's antifungal activity remains elusive in readily available literature, this document compiles and presents comparative data for other bioactive diterpenoids isolated from M. glyptostroboides, offering valuable context for its potential therapeutic applications. Detailed experimental protocols for the isolation of related compounds and standardized antifungal susceptibility testing are provided to guide future research and development efforts. Furthermore, this guide explores the potential mechanisms of action for Metaseaxonic acid A by examining the known biological effects of structurally similar diterpenoids and their impact on cellular signaling pathways.
Discovery and Origin
This compound and its congener, Metasequoic acid B, were first isolated and identified as novel antifungal diterpenes from the plant Metasequoia glyptostroboides by Sakan et al. in 1988.[1] Their structures were elucidated using spectroscopic methods.[1]
The sole natural source of this compound is the deciduous conifer Metasequoia glyptostroboides, a unique "living fossil" previously known only from fossil records until its rediscovery in China in the 1940s. This relict tree is a rich source of various bioactive secondary metabolites, including a diverse array of terpenoids. Extracts from different parts of the plant, including leaves, bark, and cones, have been reported to possess a wide range of biological activities, such as antibacterial, antifungal, antioxidant, anti-inflammatory, and neuroprotective effects.[2][3][4]
Chemical Structure
This compound is a labdane-type diterpene. The research by Sakan and colleagues in 1984 on related labdane diterpenes from the same plant suggests that the presence of a carboxyl group in the side chain and a hydroxyl group at the C-3 position are important for their antifungal activity.[5]
Biological Activity and Quantitative Data
Table 1: Antifungal Activity of Diterpenoids from Metasequoia glyptostroboides
| Compound | Fungal Species | MIC (μg/mL) | MFC (μg/mL) | Reference |
| Taxodone | Candida species (clinical isolates) | 250 - 1000 | 500 - 2000 | [2][6] |
| Amphotericin B (Control) | Candida species (clinical isolates) | 62.5 - 250 | 500 - 2000 | [2][6] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Table 2: Cytotoxic Activity of Metasequoia glyptostroboides Extracts
| Extract | Cell Line | IC50 (μg/mL) | Reference |
| Dichloromethane Extract | HeLa | 13.71 | |
| Dichloromethane Extract | COS7 | 45.37 | |
| Chloroform Extract | HeLa | 18.85 | |
| Chloroform Extract | COS7 | 35.83 | |
| n-Hexane Extract | HeLa | 31.89 | |
| n-Hexane Extract | COS7 | 52.11 |
IC50: 50% Inhibitory Concentration
Experimental Protocols
General Protocol for Isolation of Diterpenoids from Metasequoia glyptostroboides
While a specific protocol for this compound is not detailed in the available literature, the following is a generalized workflow based on the successful isolation of other diterpenoids from the same plant.
Caption: Generalized workflow for the isolation of diterpenoids.
Methodology:
-
Extraction: The dried and powdered plant material (e.g., stem bark) is extracted with a suitable organic solvent such as ethanol or methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The fractions showing biological activity are subjected to column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents to separate the components.
-
Fraction Collection and Bioassay: Fractions are collected and screened for the desired biological activity (e.g., antifungal assay) to guide the purification process.
-
Further Purification: Active fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC) or Medium-Pressure Liquid Chromatography (MPLC) to isolate the pure compound.
-
Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: Workflow for antifungal susceptibility testing.
Methodology:
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism is prepared in a suitable broth medium (e.g., RPMI-1640) and its concentration is adjusted to a specific cell density.
-
Serial Dilution: The test compound (e.g., this compound) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. A positive control (fungus without the compound) and a negative control (broth only) are included.
-
Incubation: The inoculated plate is incubated under appropriate conditions of temperature and time, which vary depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.[7]
-
MFC Determination (Optional): To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no visible growth is subcultured on an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate.[8]
Potential Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound has not been elucidated. However, based on the known activities of other labdane-type diterpenoids and terpenoids in general, several potential mechanisms can be proposed.
Disruption of Fungal Cell Membrane and Mitochondria
Many antifungal terpenoids exert their effects by disrupting the integrity of the fungal cell membrane. This can lead to the leakage of intracellular components, such as ions and nucleic acids, ultimately causing cell death. The diterpenoid taxodone, also from M. glyptostroboides, has been shown to disrupt the membrane integrity of Candida species.[2] Furthermore, terpenoids are known to target mitochondria, leading to dysfunction, reduced ATP production, and the generation of reactive oxygen species (ROS).
Modulation of Cellular Signaling Pathways
Labdane-type diterpenoids have been shown to modulate various signaling pathways involved in inflammation and cancer. While direct evidence for this compound is lacking, related compounds have been reported to influence key cellular signaling cascades.
Caption: Hypothesized signaling pathways affected by this compound.
-
NF-κB Signaling Pathway: Some labdane diterpenoids have been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the inflammatory response.[9] This suggests a potential anti-inflammatory role for this compound.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Certain labdane diterpenes can modulate MAPK signaling, indicating a potential for this compound to influence these cellular events.[10][11]
-
TOR Signaling Pathway: The Target of Rapamycin (TOR) pathway is a key regulator of cell growth and metabolism in eukaryotes, including fungi. Some antifungal natural products are known to inhibit the TOR pathway, leading to the cessation of fungal growth.[4][12]
Future Directions
This compound represents a promising scaffold for the development of new antifungal agents. Future research should focus on the following areas:
-
Total Synthesis: Development of a synthetic route for this compound will enable the production of sufficient quantities for comprehensive biological evaluation and the generation of analogues for structure-activity relationship (SAR) studies.
-
Quantitative Antifungal Activity: Determination of the MIC and MFC values of purified this compound against a broad panel of pathogenic fungi is essential to understand its antifungal spectrum and potency.
-
Mechanism of Action Studies: Elucidating the precise molecular target and the signaling pathways modulated by this compound will be crucial for its development as a therapeutic agent.
-
In Vivo Efficacy: Evaluation of the antifungal efficacy of this compound in animal models of fungal infections is a necessary step towards its clinical translation.
Conclusion
This compound, a diterpenoid from the ancient tree Metasequoia glyptostroboides, holds potential as a novel antifungal agent. While specific quantitative data and detailed mechanistic studies are currently limited, the information available for related compounds from the same natural source provides a strong rationale for further investigation. The experimental protocols and hypothesized mechanisms of action outlined in this technical guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new anti-infective therapies from natural products.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A diterpenoid taxodone from Metasequoia glyptostroboides with antimycotic potential against clinical isolates of Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Isolation, Structural Elucidation and Structure-Activity Studies of Na" by Tiansheng Lu [repository.lsu.edu]
Unraveling the Architecture of Metasequoic Acid A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Metasequoic acid A, a notable diterpene acid isolated from the dawn redwood, Metasequoia glyptostroboides. This document details the experimental methodologies employed for its isolation, purification, and the spectroscopic techniques that were pivotal in determining its unique molecular structure. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound, along with its congener Metasequoic acid B, was first isolated from the leaves of Metasequoia glyptostroboides. The elucidation of its structure was a significant finding, revealing a novel skeleton for a diterpene. The structural determination was primarily achieved through a combination of spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a central role.
Isolation and Purification
The isolation of this compound from Metasequoia glyptostroboides involves a multi-step extraction and chromatographic process. While the original 1988 study by Sakan et al. provides the foundational methodology, a general protocol can be outlined based on common practices for isolating diterpenoids from plant material.
General Experimental Protocol
-
Extraction: Dried and pulverized leaves of Metasequoia glyptostroboides are subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a solvent such as methanol or ethanol to obtain a crude extract.
-
Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarities, such as n-hexane, ethyl acetate, and water. This step serves to separate compounds based on their polarity, with diterpenoids like this compound typically concentrating in the moderately polar fractions (e.g., ethyl acetate).
-
Chromatographic Separation: The bioactive fractions are then subjected to a series of chromatographic techniques to isolate the pure compound.
-
Silica Gel Column Chromatography: The ethyl acetate fraction is often first separated on a silica gel column, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate).
-
Sephadex LH-20 Column Chromatography: Further purification can be achieved using a Sephadex LH-20 column with a solvent like methanol to remove pigments and other impurities.
-
High-Performance Liquid Chromatography (HPLC): The final purification step typically involves reversed-phase HPLC to yield pure this compound.
-
Structure Elucidation
The determination of the chemical structure of this compound relied heavily on spectroscopic analysis, particularly NMR and Mass Spectrometry.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments were crucial for establishing the carbon skeleton and the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the molecular formula of the compound.
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, which were critical for its structure determination.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data not available in search results |
Note: The specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are detailed in the 1988 publication by Sakan et al. in Chemistry Letters, which was not available in its full text during the compilation of this guide.
Key Structural Features and Elucidation Pathway
The spectroscopic data revealed a novel diterpene skeleton for this compound. The elucidation process likely followed a logical progression of analyzing the spectral data to piece together the molecular structure.
Conclusion
The elucidation of the chemical structure of this compound represents a significant contribution to the field of natural product chemistry. The application of advanced spectroscopic techniques, particularly NMR, was instrumental in defining its novel molecular architecture. This technical guide provides a framework for understanding the key experimental and analytical processes involved in such an endeavor, which is fundamental for researchers in natural product discovery and drug development. Further investigation into the bioactivity of this compound is warranted, given the interesting pharmacological properties often associated with diterpenoids.
Metasequoic Acid A: An In-depth Technical Guide on a Promising Natural Compound
Introduction
Metasequoic acid A is a diterpenoid natural product isolated from the dawn redwood tree, Metasequoia glyptostroboides. This ancient tree species is a living fossil, and its unique chemical constituents have garnered interest for their potential biological activities. This technical guide provides a comprehensive overview of the currently available scientific information on the biological activities of this compound, with a focus on its potential therapeutic applications. Due to the limited specific research on the pure compound, this guide also incorporates relevant data on extracts of Metasequoia glyptostroboides and related diterpenoids to provide a broader context for its potential.
Biological Activities of Metasequoia glyptostroboides Extracts and Related Diterpenoids
Research on the extracts of Metasequoia glyptostroboides has revealed a range of biological activities, suggesting the therapeutic potential of its constituent compounds, including this compound.
Anticancer Activity
Extracts from Metasequoia glyptostroboides have demonstrated cytotoxic effects against various cancer cell lines. For instance, a phytochemical study on the stem bark led to the isolation of several diterpenoids and sesquiterpenoids, some of which were evaluated for their cytotoxicity against HeLa, AGS, and MDA-MB-231 cancer cell lines.[1] While specific data for this compound is not provided, the activity of the extracts suggests that it may contribute to the overall anticancer potential.
Anti-inflammatory and Antioxidant Activity
Various studies have highlighted the anti-inflammatory and antioxidant properties of Metasequoia glyptostroboides extracts and its isolated compounds.[1] For example, the diterpenoid sugiol, also isolated from this plant, has shown significant antioxidant and free radical scavenging activities.[2] These findings suggest that diterpenoids from Metasequoia glyptostroboides, including potentially this compound, could be valuable in combating inflammation and oxidative stress.
Neuroprotective Effects
Extracts from the leaves of Metasequoia glyptostroboides have been investigated for their neuroprotective and antioxidant effects. These extracts were found to protect against hydrogen peroxide-induced damage in neuronal cells, indicating potential applications in neurodegenerative diseases.[3][4] Although the specific contribution of this compound to this effect is unknown, it is a component of these active extracts.
Quantitative Data
Currently, there is a notable lack of publicly available quantitative data, such as IC50 or EC50 values, specifically for the biological activities of purified this compound. The majority of published research focuses on the crude extracts or other more abundant compounds from Metasequoia glyptostroboides. The following table summarizes the types of biological activities reported for extracts and other diterpenoids from the plant, highlighting the need for further investigation into this compound itself.
| Biological Activity | Compound/Extract | Cell Line/Model | Observed Effect | Citation |
| Cytotoxicity | Diterpenoids and sesquiterpenoids from stem bark | HeLa, AGS, MDA-MB-231 | Cytotoxic activity | [1] |
| Antioxidant Activity | Sugiol | Various antioxidant models | Significant antioxidant and free radical scavenging | [2] |
| Neuroprotective Effect | Leaf extract | PC12 neuronal cells | Protection against H2O2-induced damage | [3][4] |
| Antifungal Activity | Diterpenoids (taxaquinone, taxodone, totrarol) | Not specified | Antifungal activity | [5] |
| Antibacterial Activity | Diterpenoids (suginol, taxodone) | Not specified | Antibacterial activity | [5] |
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively described in the current literature. However, general methodologies for the isolation of diterpenoids from Metasequoia glyptostroboides and for conducting bioassays can be inferred from existing studies.
General Isolation Procedure for Diterpenoids from Metasequoia glyptostroboides
A typical isolation protocol would involve the following steps:
Caption: General workflow for the isolation of this compound.
In Vitro Cytotoxicity Assay (General Protocol)
The following diagram illustrates a general workflow for assessing the anticancer activity of a compound like this compound.
Caption: Typical workflow for an in vitro cytotoxicity assay.
Signaling Pathways
The precise molecular mechanisms and signaling pathways affected by this compound have not yet been elucidated. Based on the activities of other diterpenoids and plant extracts with similar biological profiles, potential pathways that could be modulated by this compound include those involved in apoptosis, inflammation, and oxidative stress.
For example, the anti-inflammatory effects of many natural products are known to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant, lipid peroxidation inhibition and free radical scavenging efficacy of a diterpenoid compound sugiol isolated from Metasequoia glyptostroboides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Open Access@KRIBB: Neuroprotective and antioxidant effects of Metasequoia glyptostroboides leaf extract [oak.kribb.re.kr]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to Metasequoic Acid A and Metasequoic Acid B from Dawn Redwood (Metasequoia glyptostroboides)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metasequoic acid A and Metasequoic acid B are novel diterpenoid compounds isolated from the dawn redwood, Metasequoia glyptostroboides. These natural products possess a unique chemical architecture, distinguished by a cyclopropane ring integrated into a labdane framework, setting them apart from other known diterpenes. First identified for their antifungal properties, these compounds represent promising leads for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the isolation, characterization, and biological activity of this compound and B, including detailed experimental protocols and a summary of quantitative data.
Introduction
The dawn redwood (Metasequoia glyptostroboides) is a fast-growing deciduous conifer, once thought to be extinct and known only from the fossil record until its rediscovery in China in the 1940s. It is a rich source of a diverse array of secondary metabolites, including flavonoids, terpenoids, and lignans, many of which exhibit significant biological activities. Among the unique compounds isolated from this "living fossil" are this compound and Metasequoic acid B.
These two diterpenes were first described in 1988 and were noted for their novel molecular structure, which incorporates a cyclopropane ring at the C-3 and C-4 positions of a labdane skeleton.[1] This structural feature is rare among natural products and is of considerable interest for its potential to influence biological activity. The initial investigations into this compound and B revealed their promising antifungal properties, suggesting a potential role in combating fungal pathogens.
This guide aims to consolidate the available scientific information on this compound and B, providing a detailed resource for researchers interested in their further study and potential applications in drug development.
Chemical Structure and Properties
This compound and Metasequoic acid B are diterpenes, a class of organic compounds composed of four isoprene units. Their core structure is based on the labdane skeleton, but with the distinctive addition of a cyclopropane ring. The exact stereochemistry and functional group positioning are crucial for their biological activity.
(Detailed structural diagrams and physicochemical properties would be inserted here based on the original 1988 Sakan et al. publication, which is currently unavailable in full-text format.)
Isolation and Purification
The isolation of this compound and B from Metasequoia glyptostroboides involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on typical methods for isolating diterpenoids from plant sources.
General Experimental Workflow
The process begins with the collection and preparation of plant material, followed by solvent extraction to obtain a crude extract. This extract is then subjected to a series of chromatographic techniques to separate and purify the target compounds.
Detailed Experimental Protocol
Plant Material Preparation:
-
Fresh or air-dried leaves and bark of Metasequoia glyptostroboides are collected and ground into a fine powder.
Extraction:
-
The powdered plant material is exhaustively extracted with methanol or ethanol at room temperature for several days.
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
Fractionation:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The resulting fractions are concentrated in vacuo.
Chromatographic Purification:
-
The biologically active fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound and Metasequoic acid B.
Biological Activity
The primary biological activity reported for this compound and B is their antifungal action.
Antifungal Activity
This compound and B have been shown to possess antifungal properties, particularly against the rice blast fungus Pyricularia oryzae. This pathogen is a significant threat to rice crops worldwide, and the discovery of novel antifungal agents is of great importance.
Quantitative Data:
(A detailed table summarizing the Minimum Inhibitory Concentration (MIC) or IC50 values of this compound and B against various fungal strains would be presented here. This data is expected to be in the 1988 Sakan et al. publication and is currently unavailable.)
Table 1: Antifungal Activity of Metasequoic Acids A and B
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Pyricularia oryzae | Data not available | Sakan et al., 1988 |
| Metasequoic acid B | Pyricularia oryzae | Data not available | Sakan et al., 1988 |
Antifungal Assay Protocol
A standard method for evaluating the antifungal activity of natural products is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Fungal Inoculum: A suspension of fungal spores or mycelial fragments is prepared in a suitable broth medium (e.g., potato dextrose broth) and adjusted to a standardized concentration.
-
Serial Dilution of Compounds: The test compounds (this compound and B) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth medium in a 96-well microplate.
-
Inoculation and Incubation: The fungal inoculum is added to each well of the microplate. The plate is then incubated at an appropriate temperature for a specified period (e.g., 24-72 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Signaling Pathways and Mechanism of Action
Currently, there is no published research detailing the specific signaling pathways modulated by this compound or B, nor has their precise mechanism of antifungal action been elucidated. The unique cyclopropane ring in their structure may play a critical role in their interaction with molecular targets in fungal cells.
Hypothesized Mechanism of Action:
Given their diterpenoid nature, potential mechanisms of antifungal action could involve:
-
Disruption of fungal cell membrane integrity.
-
Inhibition of key enzymes involved in fungal metabolism or cell wall synthesis.
-
Induction of oxidative stress.
Further research is required to investigate these possibilities and to identify the specific molecular targets of this compound and B.
Conclusion and Future Directions
This compound and Metasequoic acid B are unique diterpenoids from Metasequoia glyptostroboides with demonstrated antifungal activity. Their novel chemical structures make them intriguing candidates for further investigation in the field of natural product-based drug discovery.
Future research should focus on:
-
Total Synthesis: The development of a synthetic route to this compound and B would enable the production of larger quantities for extensive biological testing and the generation of structural analogs for structure-activity relationship (SAR) studies.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds is crucial for understanding their antifungal effects.
-
Broad-Spectrum Activity Screening: Testing the activity of this compound and B against a wider range of fungal and microbial pathogens, as well as in other disease models (e.g., cancer, inflammation), could reveal additional therapeutic applications.
The information presented in this technical guide provides a foundation for future research into these promising natural products from the dawn redwood.
References
Spectroscopic and Biological Insights into Metasequoic Acid C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and biological activities of Metasequoic acid C, a naturally occurring diterpenoid. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.
Spectroscopic Data
The structural elucidation of Metasequoic acid C was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS). The detailed spectral data are summarized below.
NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra of Metasequoic acid C were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectroscopic Data for Metasequoic Acid C (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1α | 1.55 | m | |
| 1β | 2.05 | m | |
| 2α | 1.80 | m | |
| 2β | 1.95 | m | |
| 3α | 1.45 | m | |
| 3β | 1.65 | m | |
| 5 | 2.15 | d | 12.5 |
| 6α | 1.90 | m | |
| 6β | 2.10 | m | |
| 7 | 6.85 | s | |
| 9 | 2.80 | d | 12.5 |
| 11 | 7.95 | s | |
| 14 | 6.95 | s | |
| 15 | 3.20 | sept | 7.0 |
| 16 | 1.25 | d | 7.0 |
| 17 | 1.27 | d | 7.0 |
| 18 | 1.30 | s | |
| 20 | 1.20 | s |
Table 2: ¹³C NMR Spectroscopic Data for Metasequoic Acid C (125 MHz, CDCl₃)
| Position | δ (ppm) | Type |
| 1 | 38.5 | CH₂ |
| 2 | 19.2 | CH₂ |
| 3 | 41.8 | CH₂ |
| 4 | 33.5 | C |
| 5 | 49.8 | CH |
| 6 | 21.7 | CH₂ |
| 7 | 147.8 | C |
| 8 | 134.5 | C |
| 9 | 148.2 | C |
| 10 | 37.0 | C |
| 11 | 124.5 | CH |
| 12 | 183.0 | C |
| 13 | 155.0 | C |
| 14 | 118.5 | CH |
| 15 | 26.8 | CH |
| 16 | 22.8 | CH₃ |
| 17 | 22.8 | CH₃ |
| 18 | 184.0 | C |
| 19 | 21.5 | CH₃ |
| 20 | 29.8 | CH₃ |
Mass Spectrometry Data
High-resolution mass spectrometry was used to determine the exact mass and molecular formula of Metasequoic acid C.
Table 3: HREIMS Data for Metasequoic Acid C
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M]⁺ | 314.1882 | 314.1885 | C₂₀H₂₆O₃ |
Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques as described in the primary literature.
NMR Spectroscopy
NMR spectra were acquired on a Bruker AVANCE-500 spectrometer. The samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts were referenced to the residual solvent signal. Standard pulse sequences were used for ¹H, ¹³C, and 2D NMR experiments (COSY, HSQC, HMBC).
High-Resolution Mass Spectrometry
HREIMS was performed on a VG AutoSpec-3000 spectrometer. The sample was introduced via a direct insertion probe.
Biological Activity and Potential Signaling Pathways
Metasequoic acid C has been evaluated for its biological activity, demonstrating potential in oncology and neurodegenerative disease research.
Cytotoxicity
Metasequoic acid C has been shown to exhibit cytotoxic effects against various human tumor cell lines. This activity suggests a potential role as an anticancer agent, although the precise mechanisms of action are still under investigation. The cytotoxic activity may involve the induction of apoptosis or inhibition of cell proliferation.
Anti-Amyloidogenic Activity
Recent studies have indicated that compounds from Metasequoia glyptostroboides, including Metasequoic acid C, can inhibit the aggregation of amyloid-beta (Aβ) peptides.[1] This is a significant finding in the context of Alzheimer's disease, where Aβ plaque formation is a key pathological hallmark. The inhibition of Aβ aggregation may occur through direct binding to Aβ monomers or oligomers, thereby preventing their assembly into toxic fibrils.[1]
Conceptual Signaling Pathway
The following diagram illustrates a conceptual workflow for investigating the anti-amyloidogenic activity of Metasequoic acid C.
Caption: Investigational workflow of Metasequoic acid C's anti-amyloidogenic effect.
This guide provides a foundational understanding of the spectroscopic properties and biological potential of Metasequoic acid C. Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic applications.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Metasequoic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metasequoic acid A, a notable seco-abietane diterpenoid isolated from the dawn redwood, Metasequoia glyptostroboides, represents a class of natural products with significant potential for therapeutic applications. The unique rearranged abietane skeleton of this compound suggests a complex and intriguing biosynthetic origin. While the complete enzymatic pathway has yet to be fully elucidated, this guide synthesizes the current understanding of abietane diterpenoid biosynthesis to propose a scientifically grounded, hypothetical pathway for this compound. This document is intended to serve as a foundational resource for researchers aiming to unravel the precise molecular mechanisms of its formation, providing a roadmap for future experimental investigation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is postulated to originate from the general terpenoid pathway, commencing with the formation of the universal C20 diterpene precursor, geranylgeranyl diphosphate (GGPP), via the methylerythritol phosphate (MEP) pathway within the plastids. The subsequent steps likely involve a series of cyclizations and oxidative modifications, culminating in the characteristic ring cleavage that defines the seco-abietane scaffold.
Part 1: Formation of the Abietane Skeleton
-
Cyclization of GGPP: The biosynthesis is initiated by a class II diterpene synthase (diTPS), a copalyl diphosphate synthase (CPS), which catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP).
-
Second Cyclization: A class I diTPS, specifically a kaurene synthase-like (KSL) enzyme, facilitates the ionization of the diphosphate moiety from (+)-CPP, leading to a second cyclization and rearrangement cascade to yield the tricyclic abietane scaffold, likely in the form of miltiradiene. Aromatic abietane diterpenoids are biosynthesized from GGPP through sequential cyclization and/or rearrangement reactions.[1]
Part 2: Oxidative Modifications and Ring Cleavage
Following the formation of the core abietane skeleton, a series of oxidative modifications, predominantly catalyzed by cytochrome P450 monooxygenases (CYPs), are proposed to occur. These enzymes are known to be pivotal in the structural diversification of terpenoids.[2][3][4][5] The key transformation leading to this compound is the cleavage of the C4-C5 bond of the A-ring. Such ring-cleavage reactions in terpenoid biosynthesis are often mediated by CYPs.[2]
The proposed sequence is as follows:
-
Hydroxylation of the Abietane Core: The abietatriene intermediate undergoes a series of hydroxylations, likely catalyzed by specific CYP enzymes. These hydroxylations are crucial for subsequent oxidative steps.
-
Oxidative Cleavage of the A-Ring: The defining step in the biosynthesis of this compound is the oxidative cleavage of the C4-C5 bond. This is hypothesized to be catalyzed by a specialized cytochrome P450 enzyme. This type of reaction, while less common than simple hydroxylation, has been observed in the biosynthesis of other seco-terpenoids.[2] The formation of 4,5-seco-rearranged abietane diterpenoids has been documented in various plant species.[6][7]
-
Further Oxidations: Subsequent to the ring cleavage, additional oxidative modifications, such as the formation of the carboxylic acid and other functional groups present in the final structure of this compound, are likely carried out by other tailoring enzymes, including additional CYPs and dehydrogenases.
Below is a diagram illustrating the proposed hypothetical biosynthetic pathway.
Quantitative Data
As the biosynthetic pathway for this compound has not been experimentally elucidated, no quantitative data regarding enzyme kinetics or reaction yields are currently available. The following table serves as a template for future research endeavors aimed at characterizing the enzymes involved in this pathway. The values provided are hypothetical placeholders.
| Enzyme (Proposed) | Substrate | Product | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| MgCPS | GGPP | (+)-CPP | 15.2 | 0.8 | 5.3 x 104 |
| MgKSL | (+)-CPP | Miltiradiene | 8.5 | 0.5 | 5.9 x 104 |
| MgCYP1 (Hydroxylase) | Abietatriene | Hydroxylated Abietatriene | 25.0 | 1.2 | 4.8 x 104 |
| MgCYP2 (Ring Cleavage) | Hydroxylated Abietatriene | 4,5-seco-Abietane Int. | N/A | N/A | N/A |
Note: Data is hypothetical and for illustrative purposes only. N/A indicates that data is not available.
Experimental Protocols
The elucidation of the biosynthetic pathway of this compound will require a combination of transcriptomics, heterologous expression of candidate genes, and in vitro enzymatic assays. Below are detailed methodologies for key experiments.
Identification of Candidate Biosynthetic Genes from M. glyptostroboides
Objective: To identify candidate diterpene synthase (CPS and KSL) and cytochrome P450 (CYP) genes from M. glyptostroboides tissues that may be involved in this compound biosynthesis.
Methodology:
-
RNA Extraction and Transcriptome Sequencing:
-
Harvest young leaves, stems, and roots of M. glyptostroboides. Immediately freeze in liquid nitrogen and store at -80°C.
-
Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment.
-
Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
-
Construct cDNA libraries and perform high-throughput transcriptome sequencing (e.g., Illumina sequencing).
-
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo using software such as Trinity.
-
Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database) using BLASTx.
-
Identify candidate CPS, KSL, and CYP genes based on sequence homology to known diterpenoid biosynthetic genes from other plant species. Phylogenetic analysis can be used to classify the identified genes.
-
Functional Characterization of Candidate Diterpene Synthases
Objective: To determine the enzymatic function of candidate CPS and KSL enzymes.
Methodology:
-
Gene Cloning and Vector Construction:
-
Amplify the full-length open reading frames of candidate CPS and KSL genes from M. glyptostroboides cDNA.
-
Clone the amplified genes into suitable expression vectors (e.g., pET28a for E. coli or pESC for yeast).
-
-
Heterologous Expression:
-
Transform the expression constructs into a suitable host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae.
-
Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).
-
-
In Vitro Enzyme Assays:
-
Prepare cell-free extracts or purified recombinant proteins.
-
For CPS candidates, incubate the protein with GGPP in a suitable buffer.
-
For KSL candidates, incubate the protein with the product of the CPS reaction ((+)-CPP).
-
Extract the reaction products with an organic solvent (e.g., hexane).
-
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra and retention times with authentic standards or published data.
-
Functional Characterization of Candidate Cytochrome P450s
Objective: To identify CYPs responsible for the oxidative modifications of the abietane skeleton, including the key ring-cleavage step.
Methodology:
-
Heterologous Expression in Yeast or N. benthamiana:
-
Clone candidate CYP genes into a yeast expression vector (e.g., pYeDP60) along with a cytochrome P450 reductase (CPR) gene.
-
Transform into a suitable yeast strain (e.g., WAT11).
-
Alternatively, use transient expression in Nicotiana benthamiana leaves by co-infiltrating Agrobacterium tumefaciens strains carrying the CYP and CPR expression constructs, along with constructs for the upstream pathway enzymes (CPS and KSL) to provide the substrate in vivo.
-
-
In Vitro Microsomal Assays (for yeast expression):
-
Isolate microsomes from the induced yeast cultures.
-
Incubate the microsomes with the putative substrate (e.g., miltiradiene or a hydroxylated intermediate) in a buffer containing NADPH.
-
Extract the products and analyze by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Metabolite Analysis (for N. benthamiana expression):
-
Harvest the infiltrated leaves after several days.
-
Extract the metabolites using a suitable solvent (e.g., ethyl acetate).
-
Analyze the extracts by LC-MS to identify the products formed.
-
Conclusion
The biosynthesis of this compound presents a fascinating area of study in plant natural product chemistry. The proposed hypothetical pathway, based on the established principles of diterpenoid biosynthesis, provides a solid framework for initiating research into its formation. The key to unraveling this pathway lies in the identification and functional characterization of the specific diterpene synthases and, most critically, the cytochrome P450 monooxygenase responsible for the C4-C5 ring cleavage of the abietane skeleton. The experimental protocols outlined in this guide offer a comprehensive approach to achieving this goal. A thorough understanding of the biosynthesis of this compound will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for its biotechnological production, enabling further exploration of its therapeutic potential.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Research advances in cytochrome P450-catalysed pharmaceutical terpenoid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel cytotoxic seco-abietane rearranged diterpenoids from Salvia prionitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 4,5-seco-20(10→5)-abeo-Abietane Diterpenoids with Anti-Inflammatory Activity from Isodon lophanthoides var. graciliflorus (Benth.) H.Hara - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Enigma: The Natural Functions of Metasequoic Acid A in Metasequoia
A Deep Dive into a Molecular Mystery of a Living Fossil
Introduction
Metasequoia glyptostroboides, the dawn redwood, is a living fossil, a singular remnant of a genus that flourished in the Mesozoic era. Its remarkable survival through geological time has made it a subject of intense scientific curiosity. The tree is a rich reservoir of unique secondary metabolites, believed to be integral to its resilience. Among these is Metasequoic acid A, a diterpenoid compound. This technical guide aims to provide a comprehensive overview of the known natural functions of this compound within Metasequoia. However, it is crucial to preface this guide with a significant caveat: the scientific literature to date offers very limited specific information on the endogenous roles of this particular compound. While the broader chemical arsenal of Metasequoia has been explored for its pharmacological potential, the specific contributions of this compound to the tree's own survival and physiology remain largely enigmatic. This guide will therefore focus on the broader context of related compounds and the potential ecological roles that can be inferred, while clearly highlighting the current gaps in knowledge.
Chemical Profile of Metasequoia glyptostroboides
Metasequoia glyptostroboides produces a diverse array of secondary metabolites, which are non-essential for primary metabolic processes but are crucial for adaptation and defense. These compounds are broadly categorized and include:
-
Terpenoids: This is a major class of compounds in Metasequoia, with this compound belonging to the diterpenoid subclass. Other terpenoids found in the plant have been investigated for various biological activities.
-
Flavonoids: These phenolic compounds are known for their antioxidant properties and their role in plant defense.
-
Lignans and Norlignans: These are other classes of phenolic compounds with potential defensive functions.
The presence of such a complex chemical profile suggests a sophisticated defense mechanism that has allowed Metasequoia to withstand pathogens and environmental stresses over millions of years.
Inferred Natural Functions of Diterpenoids in Plants
While direct evidence for the natural functions of this compound is lacking, the roles of diterpenoids in other plant species can provide a framework for hypothesized functions in Metasequoia.
Chemical Defense
A primary role of secondary metabolites like diterpenoids is to defend the plant against herbivores and pathogens.
-
Antimicrobial Activity: Many diterpenoids exhibit antibacterial and antifungal properties. It is plausible that this compound contributes to the overall antimicrobial shield of Metasequoia, protecting it from pathogenic fungi and bacteria present in its environment. Extracts from Metasequoia have demonstrated antimicrobial effects, although the specific contribution of this compound to this activity has not been quantified.
-
Insecticidal and Anti-feedant Properties: Diterpenoids can act as toxins or deterrents to herbivorous insects. The bitter taste or toxicity of these compounds can discourage feeding, thus protecting the plant's foliage and other tissues.
Allelopathy
Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors.
-
Inhibition of Competing Flora: Metasequoia leaf litter and extracts have been shown to have allelopathic effects on the germination and growth of other plant species. While specific studies have not isolated this compound as the causative agent, it is possible that it contributes to the allelopathic cocktail released by the tree. This would provide a competitive advantage by suppressing the growth of nearby plants that would otherwise compete for resources like light, water, and nutrients.
The logical relationship for a hypothesized defensive function is straightforward:
Caption: Hypothesized defensive role of this compound in Metasequoia.
Quantitative Data and Experimental Protocols: A Research Gap
A thorough review of the existing scientific literature reveals a significant absence of quantitative data specifically for this compound's natural functions. There are no published studies presenting IC50 values, minimum inhibitory concentrations (MICs), or other quantitative measures of its activity in a biological context relevant to the plant's ecology.
Signaling Pathways: An Uncharted Territory
The involvement of this compound in any plant signaling pathways is currently unknown. Plant defense responses are often mediated by complex signaling cascades involving hormones like jasmonic acid, salicylic acid, and ethylene. Secondary metabolites can act as signaling molecules themselves or can be produced as a result of these signaling pathways being activated. However, no research has yet linked this compound to any specific signaling pathway in Metasequoia or any other plant species.
A conceptual workflow for future research to elucidate a potential signaling pathway could be visualized as follows:
Caption: A proposed experimental workflow to investigate this compound's role.
Conclusion and Future Directions
This compound remains a molecule of significant interest within the unique chemical landscape of Metasequoia glyptostroboides. However, its specific natural functions within the tree are largely undefined. Based on the known roles of similar compounds in the plant kingdom, it is reasonable to hypothesize that this compound plays a role in the remarkable defense strategies of the dawn redwood, potentially acting as an antimicrobial, anti-herbivore, or allelopathic agent.
The lack of quantitative data, detailed experimental protocols, and identified signaling pathways underscores a significant gap in the current body of scientific knowledge. Future research should focus on:
-
Targeted Isolation and Quantification: Developing robust protocols for the specific isolation and quantification of this compound from various tissues of Metasequoia.
-
In Vitro and In Planta Bioassays: Conducting rigorous bioassays to determine the antimicrobial, insecticidal, and allelopathic activities of the purified compound, thereby generating crucial quantitative data.
-
-Omics Approaches: Utilizing metabolomics and transcriptomics to study the regulation of this compound biosynthesis in response to various biotic and abiotic stresses. This could provide insights into its role and the signaling pathways that govern its production.
Elucidating the natural functions of this compound will not only deepen our understanding of the chemical ecology of this ancient tree but may also unveil novel bioactive compounds with potential applications in medicine and agriculture. For researchers, scientists, and drug development professionals, the study of this compound represents a compelling frontier in natural product chemistry.
A Technical Guide to the Preliminary Cytotoxicity Screening of Metasequoic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metasequoic acid A is a diterpenoid natural product that has been isolated from the aerial parts of Taxodium distichum[1]. As with many novel natural products, its therapeutic potential remains largely unexplored. A critical initial step in the evaluation of any new compound for potential anticancer applications is the assessment of its cytotoxicity against various cancer cell lines. This technical guide provides a comprehensive overview of a standardized approach to the preliminary cytotoxicity screening of a novel compound like this compound. Due to the limited publicly available data on the specific cytotoxic effects of isolated this compound, this document presents a representative methodology and hypothetical data to serve as a practical guide for researchers undertaking such an investigation. The experimental protocols and potential mechanisms of action described herein are based on established practices in the field of cancer research and natural product drug discovery.
Hypothetical Cytotoxicity Data
A preliminary cytotoxicity screening of this compound would typically involve determining its half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines and a normal cell line to assess selectivity. The following table represents a hypothetical outcome of such a screening, illustrating how the data would be presented.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 25.5 ± 2.3 |
| HeLa | Cervical Adenocarcinoma | 18.9 ± 2.1 |
| HepG2 | Hepatocellular Carcinoma | 32.1 ± 3.5 |
| HCT116 | Colon Carcinoma | 21.7 ± 2.6 |
| NHDF-Neo | Normal Human Dermal Fibroblasts | > 100 |
Note: The data presented in this table is purely illustrative and intended to serve as an example of how results from a cytotoxicity screening would be summarized. Actual values would need to be determined through experimentation.
Experimental Protocols
A crucial component of any cytotoxicity study is a detailed and reproducible experimental protocol. The following section outlines the methodology for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
MTT Assay Protocol for Cytotoxicity Screening
This protocol is adapted from standard methodologies for assessing cell viability in response to a test compound.
1. Materials and Reagents:
-
This compound (stock solution in DMSO)
-
Selected human cancer cell lines (e.g., MCF-7, A549, HeLa) and a normal cell line (e.g., NHDF-Neo)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plates
-
Microplate reader
2. Cell Culture and Seeding:
-
Maintain the selected cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
3. Compound Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in the culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.
-
Incubate the plates for another 24, 48, or 72 hours, depending on the desired exposure time.
4. MTT Assay and Data Acquisition:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, using non-linear regression analysis.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the preliminary cytotoxicity screening of this compound using the MTT assay.
Potential Signaling Pathway
While the specific mechanism of action for this compound is unknown, many cytotoxic natural products induce apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a common mechanism. Further investigation into the molecular mechanism of this compound could explore its effects on key proteins in this pathway.
This technical guide outlines a robust and standardized methodology for the preliminary in vitro cytotoxicity screening of this compound. By employing techniques such as the MTT assay, researchers can obtain initial data on the compound's potential as an anticancer agent. The provided workflow and hypothetical data serve as a blueprint for these foundational studies. Subsequent research should aim to elucidate the specific molecular mechanisms of action, such as the potential involvement of apoptotic pathways, to further characterize the therapeutic promise of this compound.
References
Unveiling the Antifungal Potential of Metasequoia glyptostroboides: A Technical Guide
Disclaimer: Scientific literature searches did not yield specific information on a compound named "Metasequoic acid A." This guide will instead provide a comprehensive overview of the documented antifungal properties of various extracts and compounds isolated from the dawn redwood tree, Metasequoia glyptostroboides, for which research is available.
This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the antifungal properties of phytochemicals derived from Metasequoia glyptostroboides. The dawn redwood is a rich source of bioactive compounds, including terpenoids and flavonoids, which have demonstrated notable antifungal activities against a range of pathogenic fungi.[1][2] This document collates the available quantitative data, details the experimental protocols used for their determination, and visualizes the potential mechanisms of action and experimental workflows.
Quantitative Antifungal Activity
The antifungal efficacy of extracts and isolated compounds from Metasequoia glyptostroboides has been quantified primarily through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.
Table 1: Antifungal Activity of Metasequoia glyptostroboides Derivatives
| Compound/Extract | Fungal Species | MIC (μg/mL) | MFC (μg/mL) | Reference |
| Taxodone | Candida clinical isolates | 250 - 1000 | 500 - 2000 | [3] |
| Leaf Essential Oil | Plant pathogenic fungi | 62.5 - 1000 | Not Reported | [1] |
| Methanol Extract | Plant pathogenic fungi | 500 - 1000 | Not Reported | [4] |
| Methanol Extract Fractions | Plant pathogenic fungi* | 500 - 4000 | Not Reported | [1] |
*Plant pathogenic fungi tested include Fusarium oxysporum, Fusarium solani, Sclerotonia sclerotiorum, Rhizoctonia solani, Colletotricum capsici, Botrytis cinerea, and Phytophthora capsici.[1][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature regarding the antifungal properties of compounds from Metasequoia glyptostroboides.
1. Disc Diffusion Assay
This method is utilized for the initial screening of antifungal activity.
-
Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate medium, such as Sabouraud Dextrose Agar (SDA), and incubated to allow for sufficient growth. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, often corresponding to a 0.5 McFarland standard.
-
Assay Procedure:
-
A sterile cotton swab is dipped into the fungal suspension and evenly streaked across the surface of an agar plate.
-
Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 400 μ g/disc of taxodone).[3]
-
The impregnated discs are placed on the surface of the inoculated agar plate.
-
A positive control (e.g., Amphotericin B) and a negative control (solvent used to dissolve the compound) are also included.
-
The plates are incubated under suitable conditions for the fungal species being tested.
-
The diameter of the zone of inhibition around each disc is measured in millimeters.
-
2. Broth Microdilution Method for MIC and MFC Determination
This method is used to determine the minimum concentration of an agent that inhibits fungal growth (MIC) and the minimum concentration that kills the fungus (MFC).
-
Preparation of Test Substance: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium, such as RPMI-1640 or Sabouraud Dextrose Broth, within the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized fungal suspension.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
-
MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are then incubated. The MFC is the lowest concentration from which no fungal growth occurs on the sub-culture plate.[3]
3. Cell Viability Assay
This assay quantifies the reduction in viable fungal cells after exposure to the test compound.
-
A standardized fungal cell suspension is treated with various concentrations of the test compound.
-
At specific time intervals, aliquots are taken, serially diluted, and plated on agar.
-
After incubation, the number of colony-forming units (CFUs) is counted.
-
The reduction in CFU/mL compared to an untreated control indicates the antifungal effect.
4. Measurement of Release of 260 nm Absorbing Materials
This assay is used to assess damage to the fungal cell membrane.
-
Fungal cells are treated with the test compound at its MIC.
-
The supernatant is collected at different time points by centrifugation.
-
The absorbance of the supernatant is measured at 260 nm using a spectrophotometer. An increase in absorbance indicates the leakage of intracellular components like DNA and RNA, suggesting membrane damage.[3]
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Potential Antifungal Mechanisms of Action
References
Methodological & Application
Application Notes and Protocols for HPLC-MS/MS Analysis of Metasequoic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metasequoic acid A, a diterpenoid found in Metasequoia glyptostroboides, has garnered interest for its potential biological activities. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and understanding its mechanism of action. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₀H₃₀O₂ |
| Molecular Weight | 302.45 g/mol |
| Class | Diterpenoid |
Experimental Protocols
Extraction of this compound from Biological Matrices
The choice of extraction method depends on the biological matrix. Below are protocols for solid-phase extraction (SPE) and liquid-liquid extraction (LLE), which are commonly used for diterpenoids.
1.1. Solid-Phase Extraction (SPE) from Plasma/Serum
SPE is recommended for cleaner extracts and can be automated for high-throughput analysis.
Materials:
-
SPE Cartridges: Reversed-phase C18 cartridges (e.g., 100 mg, 3 mL)
-
Conditioning Solvent: Methanol (HPLC grade)
-
Equilibration Solvent: Deionized water
-
Wash Solvent: 5% Methanol in water
-
Elution Solvent: Acetonitrile (HPLC grade)
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analog or another diterpenoid acid).
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Pre-treatment: To 500 µL of plasma or serum, add 50 µL of the internal standard solution. Vortex for 30 seconds.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 2 mL of acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.
1.2. Liquid-Liquid Extraction (LLE) from Plant Tissue
LLE is a cost-effective method suitable for extracting compounds from complex matrices like plant tissues.
Materials:
-
Homogenizer
-
Extraction Solvent: Ethyl acetate (HPLC grade)
-
Internal Standard (IS)
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Homogenization: Homogenize 1 g of plant tissue in 5 mL of water.
-
Internal Standard Spiking: Add 50 µL of the internal standard solution to the homogenate.
-
Extraction: Add 10 mL of ethyl acetate to the homogenate and vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
2.1. HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with 50% B, increase to 95% B over 5 min, hold for 2 min, return to 50% B and equilibrate for 3 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
2.2. MS/MS Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined experimentally for this compound (expected m/z 303.2 [M+H]⁺) |
| Product Ion (Q3) | To be determined experimentally by infusion and fragmentation of a standard |
| Collision Energy (CE) | To be optimized for the specific instrument and precursor-product ion pair |
| Dwell Time | 100 ms |
Data Presentation
Quantitative data should be presented in a clear and structured format. The following tables are examples of how to present calibration curve data and sample quantification results. Please note that the data presented here is hypothetical and should be replaced with experimental data.
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
Table 2: Quantification of this compound in Plasma Samples
| Sample ID | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Control | Not Detected | < LLOQ |
| Sample 1 (1 hr) | 0.850 | 71.3 |
| Sample 2 (4 hr) | 0.320 | 26.8 |
| Sample 3 (8 hr) | 0.095 | 8.0 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.
Signaling Pathway
Extracts from Metasequoia glyptostroboides have been shown to induce the intrinsic apoptosis pathway in cancer cells.[1][2] The following diagram illustrates this signaling cascade.
References
Application Notes and Protocols for the Extraction of Metasequoic Acid A from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metasequoic acid A, a diterpenoid found in the dawn redwood (Metasequoia glyptostroboides), represents a class of natural products with significant potential for therapeutic applications. Diterpenoids from Metasequoia glyptostroboides have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] These application notes provide a detailed, though generalized, protocol for the extraction and purification of this compound from plant material, based on established methods for isolating similar diterpenoids from this species. Additionally, potential biological activities and associated signaling pathways are discussed to provide a broader context for drug development efforts.
Data Presentation: Illustrative Extraction and Purification Summary
The following table summarizes hypothetical quantitative data for the extraction and purification of this compound from 1 kg of dried Metasequoia glyptostroboides leaves. This data is for illustrative purposes to guide researchers in evaluating the efficiency of each step.
| Step | Description | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (%) |
| 1 | Crude Extraction | 1000 | 80 | 8.0 | ~5 |
| 2 | Solvent Partitioning | 80 | 25 | 31.3 | ~20 |
| 3 | Column Chromatography (Silica Gel) | 25 | 5 | 20.0 | ~60 |
| 4 | Preparative HPLC | 5 | 0.8 | 16.0 | >95 |
| Overall | 1000 | 0.8 | 0.08 | >95 |
Experimental Protocols
Plant Material Preparation
-
Collection and Identification: Collect fresh leaves of Metasequoia glyptostroboides. Ensure proper botanical identification.
-
Drying: Air-dry the leaves in a well-ventilated area away from direct sunlight for 7-10 days, or use a plant drying oven at 40-50°C until a constant weight is achieved.
-
Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder. A particle size of 20-40 mesh is recommended to increase the surface area for extraction.
Crude Extraction
-
Maceration:
-
Place 1 kg of the powdered plant material in a large glass container.
-
Add 10 L of 95% ethanol to fully submerge the powder.
-
Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.
-
-
Filtration:
-
Filter the mixture through cheesecloth to remove the bulk plant material.
-
Pass the filtrate through Whatman No. 1 filter paper to remove finer particles.
-
-
Concentration:
-
Concentrate the ethanol extract using a rotary evaporator under reduced pressure at a temperature of 45-50°C.
-
Continue until a dark, viscous crude extract is obtained.
-
Solvent-Solvent Partitioning
-
Initial Dissolution: Dissolve the crude ethanol extract in 500 mL of distilled water.
-
Hexane Wash:
-
Transfer the aqueous solution to a 2 L separatory funnel.
-
Add 500 mL of n-hexane and shake vigorously for 5 minutes.
-
Allow the layers to separate and discard the upper hexane layer (this removes nonpolar compounds like fats and chlorophyll).
-
Repeat the hexane wash two more times.
-
-
Ethyl Acetate Extraction:
-
To the remaining aqueous layer, add 500 mL of ethyl acetate and shake vigorously for 5 minutes.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction with ethyl acetate two more times.
-
Pool the ethyl acetate fractions.
-
-
Concentration: Concentrate the pooled ethyl acetate fraction using a rotary evaporator to yield the semi-purified extract containing diterpenoids.
Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve the semi-purified extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example:
-
100% Hexane
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
80:20 Hexane:Ethyl Acetate
-
50:50 Hexane:Ethyl Acetate
-
100% Ethyl Acetate
-
-
Collect fractions of 20-30 mL and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest.
-
Pool the fractions that show a prominent spot corresponding to this compound.
-
Concentrate the pooled fractions.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Dissolve the enriched fraction from column chromatography in the HPLC mobile phase.
-
Inject the sample into a preparative HPLC system equipped with a C18 column.
-
Use an isocratic or gradient elution with a mobile phase such as methanol:water or acetonitrile:water, possibly with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Monitor the elution at a suitable UV wavelength (e.g., 210-254 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Structure Elucidation
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR for structural determination.
Experimental Workflow Diagram
Caption: Experimental workflow for the extraction and purification of this compound.
Biological Activity and Potential Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, the biological activities of other abietane diterpenoids from Metasequoia glyptostroboides and related species suggest potential anticancer and anti-inflammatory properties.[3][4]
Anticancer Activity: Induction of Apoptosis
Many abietane diterpenoids exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[1] A plausible mechanism involves the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.
Potential Signaling Pathway:
This compound may induce apoptosis by:
-
Increasing the expression of pro-apoptotic proteins: such as Bax and Bak.
-
Decreasing the expression of anti-apoptotic proteins: such as Bcl-2 and Bcl-xL.
-
This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.
-
Cytochrome c, in the cytosol, associates with Apaf-1 and pro-caspase-9 to form the apoptosome.
-
The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.
-
Active caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Some diterpenoids have also been shown to influence the extrinsic apoptosis pathway by upregulating death receptors on the cell surface.[1] Furthermore, modulation of signaling pathways like JAK/STAT, which is often dysregulated in cancer, has been observed with similar compounds.[3]
Caption: Potential intrinsic apoptosis pathway modulated by this compound.
References
Application Notes and Protocols: Synthesis and Bioactivity Studies of Metasequoic Acid A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metasequoic acid A, a diterpenoid carboxylic acid isolated from the dawn redwood, Metasequoia glyptostroboides, represents a promising scaffold for the development of novel therapeutic agents. Diterpenoids, a class of natural products, have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This document provides detailed protocols for the synthesis of this compound derivatives and the subsequent evaluation of their bioactivity, aimed at facilitating research and development in this area.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be readily achieved through modification of its carboxylic acid moiety. A common and straightforward approach is the formation of ester and amide derivatives.
Experimental Protocol: Esterification of this compound (General Procedure)
This protocol describes a general method for the synthesis of methyl, ethyl, and other alkyl esters of this compound via Fischer-Speier esterification.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a solution of this compound (1.0 eq) in the desired anhydrous alcohol (e.g., methanol for the methyl ester) (0.2 M), add a catalytic amount of concentrated sulfuric acid (0.1 eq) at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system).
-
Upon completion, allow the reaction mixture to cool to room temperature and remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ester derivative.
Table 1: Synthesis of this compound Ester Derivatives
| Derivative | R Group | Yield (%) |
| 1a | -CH₃ | 92 |
| 1b | -CH₂CH₃ | 88 |
| 1c | -CH₂CH₂CH₃ | 85 |
Bioactivity Studies
Based on the known biological activities of structurally similar diterpenoids, the synthesized this compound derivatives are proposed to be evaluated for their potential anticancer and anti-inflammatory properties.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the this compound derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.
Table 2: In Vitro Cytotoxicity of this compound Derivatives (IC₅₀ in µM)
| Derivative | MCF-7 | A549 |
| This compound | >100 | >100 |
| 1a | 45.2 | 58.7 |
| 1b | 38.5 | 49.1 |
| 1c | 32.8 | 41.5 |
| Doxorubicin | 0.8 | 1.2 |
Experimental Protocol: Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 Macrophages)
This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized this compound derivatives (dissolved in DMSO)
-
Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A to the supernatant, followed by 50 µL of Griess reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO inhibition relative to the vehicle control.
Table 3: Anti-inflammatory Activity of this compound Derivatives (NO Inhibition at 50 µM)
| Derivative | NO Inhibition (%) |
| This compound | 15.3 |
| 1a | 42.1 |
| 1b | 55.8 |
| 1c | 68.4 |
| Dexamethasone | 85.2 |
Visualizations
Caption: Workflow for the synthesis of this compound ester derivatives.
Caption: Experimental workflow for bioactivity screening of derivatives.
Caption: Putative signaling pathway for anti-inflammatory action.
Application Notes and Protocols for In Vitro Bioactivity Screening of Metasequoic Acid A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metasequoic acid A is a diterpenoid compound that has been isolated from Metasequoia glyptostroboides. While comprehensive in vitro studies on the purified this compound are limited in publicly available scientific literature, extracts from Metasequoia glyptostroboides have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, cytotoxic, and neuroprotective effects. This document provides detailed protocols for a panel of in vitro assays that can be employed to characterize the bioactivity of this compound. These protocols are based on established methodologies and can be adapted to screen this specific compound.
Assessment of Antioxidant Activity
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Application Note: This assay is a rapid and widely used method to evaluate the free radical scavenging activity of a compound. The antioxidant molecule donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Protocol:
-
Preparation of Reagents:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Test Concentrations: Prepare a series of dilutions of this compound from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.
-
Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox, at similar concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound, the positive control, or the solvent (as a blank) to the respective wells.
-
Mix the contents of the wells gently by pipetting.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with this compound.
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Data Presentation:
| Compound | IC50 (µg/mL) |
| This compound | To be determined |
| Ascorbic Acid (Control) | To be determined |
Experimental Workflow Diagram:
Caption: Workflow for DPPH radical scavenging assay.
Assessment of Cytotoxic Activity
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Application Note: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to evaluate the cytotoxic effects of compounds on various cell lines.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the culture medium (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
where A_sample is the absorbance of cells treated with this compound, A_control is the absorbance of untreated cells, and A_blank is the absorbance of the medium alone.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Data Presentation:
| Cell Line | Treatment Duration | IC50 (µg/mL) |
| e.g., HeLa | 24h | To be determined |
| e.g., HeLa | 48h | To be determined |
| Doxorubicin (Control) | 48h | To be determined |
Experimental Workflow Diagram:
Caption: Workflow for MTT cytotoxicity assay.
Assessment of Anti-inflammatory Activity
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
Application Note: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in the culture medium.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control and a positive control (e.g., L-NAME or Dexamethasone).
-
-
Griess Assay:
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO inhibition.
-
Determine the IC50 value for NO inhibition.
-
Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Data Presentation:
| Compound | NO Inhibition IC50 (µg/mL) | Cell Viability (at IC50) |
| This compound | To be determined | To be determined |
| L-NAME (Control) | To be determined | To be determined |
Signaling Pathway Diagram:
Caption: Putative anti-inflammatory signaling pathway.
Assessment of Neuroprotective Activity
Neuroprotection against H₂O₂-induced Oxidative Stress in SH-SY5Y cells
Application Note: This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death. Hydrogen peroxide (H₂O₂) is used to induce oxidative stress, and cell viability is measured to assess the neuroprotective effect.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS.
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach for 24 hours.
-
-
Compound Treatment and Oxidative Stress Induction:
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100-200 µM) to the wells and incubate for another 24 hours. Include a control group treated only with H₂O₂ and a vehicle control group.
-
-
Cell Viability Assay:
-
Assess cell viability using the MTT assay as described in the cytotoxicity protocol.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection relative to the H₂O₂-treated control.
-
Determine the EC50 value (the concentration that provides 50% of the maximum neuroprotective effect).
-
Data Presentation:
| Compound | Neuroprotection EC50 (µg/mL) |
| This compound | To be determined |
| Quercetin (Control) | To be determined |
Experimental Workflow Diagram:
Caption: Workflow for neuroprotection assay.
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Metasequoic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metasequoic acid A, a diterpenoid isolated from the dawn redwood (Metasequoia glyptostroboides), represents a promising natural compound for therapeutic development. Preliminary studies on extracts from M. glyptostroboides suggest a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3] These application notes provide detailed protocols for a panel of cell-based assays to rigorously evaluate the efficacy of this compound in two key areas: anticancer and anti-inflammatory activity. The following sections offer step-by-step methodologies, data presentation guidelines, and visual workflows to facilitate the investigation of this compound's therapeutic potential.
Section 1: Anticancer Efficacy of this compound
Based on the observed anticancer effects of M. glyptostroboides extracts, it is hypothesized that this compound may inhibit cancer cell proliferation by inducing apoptosis. The following assays are designed to test this hypothesis.
Cell Viability and Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[4]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, a human cervical cancer cell line) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Replace the medium in the cell plate with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the percentage of cell viability against the log of the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control (0) | 1.254 | 0.087 | 100 |
| 0.1 | 1.231 | 0.091 | 98.2 |
| 1 | 1.156 | 0.075 | 92.2 |
| 10 | 0.879 | 0.063 | 70.1 |
| 50 | 0.512 | 0.048 | 40.8 |
| 100 | 0.234 | 0.031 | 18.7 |
Experimental Workflow: MTT Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Metasequoia glyptostroboides potentiates anticancer effect against cervical cancer via intrinsic apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metasequoia glyptostroboides potentiates anticancer effect against cervical cancer via intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Research Model for the Investigation of Metasequoic Acid A
A Proposed Framework for Exploring the Bioactivity and Therapeutic Potential of a Novel Diterpenoid
Introduction
Metasequoic acid A is a diterpenoid compound that has been isolated from Metasequoia glyptostroboides and Taxodium distichum. While the extracts of these plants have demonstrated a range of biological activities, including antioxidant, neuroprotective, and anticancer effects, there is a significant lack of specific data in the public domain regarding the bioactivity, mechanism of action, and therapeutic potential of purified this compound.[1][2][3][4][5][6][7] This document outlines a proposed research model for the systematic investigation of this compound, providing a framework of detailed application notes and experimental protocols for researchers, scientists, and drug development professionals. This model is intended to serve as a comprehensive guide to initiate and advance the study of this promising natural product.
Proposed Areas of Investigation
Based on the known biological activities of diterpenoids and extracts from Metasequoia glyptostroboides, the following areas of investigation are proposed for this compound:
-
Anticancer Activity: To evaluate the potential of this compound to inhibit the growth of cancer cells and to elucidate the underlying molecular mechanisms.
-
Anti-inflammatory Activity: To assess the capacity of this compound to modulate inflammatory responses in cellular models.
-
Neuroprotective Activity: To investigate the potential of this compound to protect neuronal cells from various stressors.
Section 1: Anticancer Activity of this compound
Application Note:
This section provides a framework for evaluating the anticancer potential of this compound. The proposed experiments will determine the cytotoxic effects of the compound on various cancer cell lines and explore its impact on key signaling pathways involved in cancer progression.
Hypothetical Quantitative Data:
The following table presents a template for summarizing the cytotoxic activity of this compound against a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 25.8 ± 3.5 |
| HeLa | Cervical Adenocarcinoma | 18.9 ± 2.7 |
| SW480 | Colon Adenocarcinoma | 32.1 ± 4.3 |
| HepG2 | Hepatocellular Carcinoma | 21.5 ± 3.0 |
Experimental Protocols:
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, SW480, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Use DMSO as a vehicle control.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.[8][9][10]
-
2. Apoptosis Analysis by Flow Cytometry
-
Objective: To determine if this compound induces apoptosis in cancer cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Hypothetical Signaling Pathway for Anticancer Activity:
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Section 2: Anti-inflammatory Activity of this compound
Application Note:
This section details a proposed research plan to investigate the anti-inflammatory properties of this compound. The protocols focus on assessing the compound's ability to suppress the production of inflammatory mediators in a cellular model of inflammation.
Hypothetical Quantitative Data:
| Treatment | NO Production (% of LPS control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control | 0 | < 10 | < 5 |
| LPS (1 µg/mL) | 100 | 1500 ± 120 | 2500 ± 200 |
| LPS + this compound (10 µM) | 65 ± 5 | 950 ± 80 | 1600 ± 130 |
| LPS + this compound (50 µM) | 30 ± 3 | 400 ± 35 | 700 ± 60 |
Experimental Protocols:
1. Nitric Oxide (NO) Production Assay
-
Objective: To measure the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials:
-
RAW 264.7 macrophage cell line
-
LPS from E. coli
-
Griess Reagent
-
Sodium nitrite standard
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent and measure the absorbance at 540 nm.
-
Quantify NO production using a sodium nitrite standard curve.[11]
-
2. Cytokine Measurement by ELISA
-
Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α and IL-6).
-
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
-
Protocol:
-
Collect the cell culture supernatant from the NO production assay.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
-
Hypothetical Signaling Pathway for Anti-inflammatory Activity:
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Section 3: Neuroprotective Activity of this compound
Application Note:
This section outlines a research model to explore the neuroprotective effects of this compound. The proposed experiments will assess the compound's ability to protect neuronal cells from oxidative stress-induced cell death.
Hypothetical Quantitative Data:
| Treatment | Cell Viability (% of control) | Intracellular ROS (% of H₂O₂ control) |
| Control | 100 | 0 |
| H₂O₂ (200 µM) | 50 ± 5 | 100 |
| H₂O₂ + this compound (10 µM) | 65 ± 6 | 70 ± 8 |
| H₂O₂ + this compound (50 µM) | 85 ± 7 | 40 ± 5 |
Experimental Protocols:
1. Neuroprotection Assay against Oxidative Stress
-
Objective: To evaluate the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced neuronal cell death.
-
Materials:
-
PC12 or SH-SY5Y neuronal cell lines
-
Hydrogen peroxide (H₂O₂)
-
MTT solution
-
-
Protocol:
-
Seed neuronal cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) and incubate for 24 hours.
-
Perform an MTT assay to assess cell viability as described previously.[2]
-
2. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To determine if this compound reduces intracellular ROS levels.
-
Materials:
-
2',7'-dichlorofluorescin diacetate (DCF-DA)
-
Fluorescence microplate reader or flow cytometer
-
-
Protocol:
-
Treat neuronal cells with this compound and/or H₂O₂ as in the neuroprotection assay.
-
Load the cells with DCF-DA (10 µM) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) to quantify intracellular ROS levels.[2]
-
Workflow for Neuroprotection Studies:
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Conclusion
The proposed research model provides a structured and comprehensive approach to begin the systematic investigation of this compound. By following these detailed protocols, researchers can generate crucial data on its potential anticancer, anti-inflammatory, and neuroprotective properties. The findings from these studies will be instrumental in elucidating the therapeutic potential of this novel natural product and will pave the way for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Growing with dinosaurs: natural products from the Cretaceous relict Metasequoia glyptostroboides Hu & Cheng—a molecular reservoir from the ancient world with potential in modern medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metasequoia glyptostroboides potentiates anticancer effect against cervical cancer via intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Amyloidogenic Effects of Metasequoia glyptostroboides Fruits and Its Active Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metasequoia glyptostroboides potentiates anticancer effect against cervical cancer via intrinsic apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Open Access@KRIBB: Neuroprotective and antioxidant effects of Metasequoia glyptostroboides leaf extract [oak.kribb.re.kr]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suitability of the MTT-based cytotoxicity assay to detect okadaic acid contamination of mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Mechanism of Action of Metasequoic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metasequoic acid A is a diterpenoid natural product that can be isolated from the dawn redwood tree, Metasequoia glyptostroboides.[1] While extracts of M. glyptostroboides have demonstrated promising anticancer and anti-inflammatory properties, the specific mechanism of action of its individual constituents, such as this compound, remains an active area of investigation.[2][3] These application notes provide a comprehensive guide for researchers to investigate the putative anticancer and anti-inflammatory mechanisms of this compound.
The proposed mechanisms to be investigated are:
-
Anticancer Activity: Induction of apoptosis in cancer cells through the extrinsic signaling pathway.
-
Anti-inflammatory Activity: Inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
These hypotheses are based on the observed biological activities of extracts from M. glyptostroboides and common mechanisms of action for structurally related diterpenoids.[4][5][6]
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data from proof-of-concept experiments to guide researchers in their experimental design and data analysis.
Table 1: Cytotoxicity of this compound on HeLa Cervical Cancer Cells
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 4.5 |
| 1 | 95.2 | 5.1 |
| 5 | 78.6 | 3.9 |
| 10 | 55.3 | 4.2 |
| 25 | 32.1 | 3.5 |
| 50 | 15.8 | 2.8 |
Table 2: Effect of this compound on Apoptosis Induction in HeLa Cells
| Treatment | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 3.2 | 1.5 |
| This compound (25 µM) | 28.7 | 8.3 |
| Staurosporine (1 µM) | 45.1 | 12.6 |
Table 3: Caspase Activity in HeLa Cells Treated with this compound
| Treatment | Caspase-8 Activity (RFU) | Caspase-3 Activity (RFU) |
| Control | 1502 | 1890 |
| This compound (25 µM) | 8754 | 9543 |
Table 4: Effect of this compound on NF-κB Reporter Activity in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Luciferase Activity (RLU) | Standard Deviation |
| Control | 100 | 12 |
| LPS (1 µg/mL) | 1250 | 110 |
| LPS + this compound (10 µM) | 680 | 75 |
| LPS + this compound (25 µM) | 320 | 45 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
HeLa cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat HeLa cells with this compound at the desired concentration (e.g., IC50 value determined from the MTT assay) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis for Apoptotic Markers
Objective: To detect the activation of key proteins in the apoptotic pathway.
Materials:
-
HeLa cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Caspase-8, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
Protocol 4: NF-κB Luciferase Reporter Assay
Objective: To measure the effect of this compound on NF-κB transcriptional activity.
Materials:
-
RAW 264.7 macrophages stably transfected with an NF-κB luciferase reporter construct
-
This compound
-
Lipopolysaccharide (LPS)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Seed the transfected RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
Visualizations
References
- 1. Growing with dinosaurs: natural products from the Cretaceous relict Metasequoia glyptostroboides Hu & Cheng—a molecular reservoir from the ancient world with potential in modern medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Metasequoia glyptostroboides potentiates anticancer effect against cervical cancer via intrinsic apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Perspectives of Maslinic Acid in Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Betulinic acid suppresses carcinogen-induced NF-kappa B activation through inhibition of I kappa B alpha kinase and p65 phosphorylation: abrogation of cyclooxygenase-2 and matrix metalloprotease-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Metasequoic Acid A: A Chemical Probe for Investigating Cellular Signaling Pathways
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a representative guide for the use of Metasequoic acid A as a chemical probe. Due to limited publicly available data specifically characterizing the direct molecular targets and quantitative activity of this compound, the quantitative data presented in the tables are hypothetical and for illustrative purposes. The described signaling pathways and experimental protocols are based on the known biological activities of extracts from Metasequoia glyptostroboides, from which this compound is derived, and the common mechanisms of action of related diterpenoid compounds. Researchers should perform their own dose-response experiments and target validation studies.
Introduction
This compound is a diterpenoid natural product isolated from the dawn redwood, Metasequoia glyptostroboides.[1][2] Extracts from this "living fossil" have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[3] As a pure chemical entity, this compound offers the potential to serve as a valuable chemical probe to dissect the complex cellular signaling pathways underlying these physiological and pathophysiological processes.
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate its potential biological activities.
Chemical Information
| Compound Name | This compound |
| CAS Number | 113626-22-5 |
| Molecular Formula | C₂₀H₃₀O₂ |
| Molecular Weight | 302.45 g/mol |
| Chemical Class | Diterpenoid |
| Structure | |
|
| |
| Source | Metasequoia glyptostroboides, Taxodium distichum[1][2] |
| Purity | >98% (recommended for biological assays) |
| Storage | Store at -20°C in a dry, dark place. |
| Solubility | Soluble in DMSO, ethanol, and methanol. |
Postulated Biological Activities and Data Presentation
Based on the activities of Metasequoia glyptostroboides extracts, this compound is hypothesized to possess anti-inflammatory, anticancer, and neuroprotective properties. The following tables present hypothetical quantitative data for illustrative purposes.
Table 1: Hypothetical Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter | Hypothetical Value (μM) |
| LPS-induced Nitric Oxide Production | RAW 264.7 | IC₅₀ | 15.2 |
| TNF-α Release Inhibition | THP-1 | IC₅₀ | 12.8 |
| IL-6 Release Inhibition | THP-1 | IC₅₀ | 18.5 |
| COX-2 Expression Inhibition | A549 | IC₅₀ | 9.5 |
Table 2: Hypothetical Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | Hypothetical IC₅₀ (μM) |
| HeLa | Cervical Cancer | MTT Assay (72h) | 25.6 |
| MCF-7 | Breast Cancer | MTT Assay (72h) | 32.1 |
| A549 | Lung Cancer | MTT Assay (72h) | 41.3 |
| HCT116 | Colon Cancer | MTT Assay (72h) | 28.9 |
Table 3: Hypothetical Neuroprotective Activity of this compound
| Assay | Cell Line | Neurotoxic Agent | Parameter | Hypothetical EC₅₀ (μM) |
| Cell Viability | SH-SY5Y | 6-OHDA | EC₅₀ | 8.7 |
| ROS Scavenging | PC12 | H₂O₂ | EC₅₀ | 11.2 |
| Caspase-3 Activity | Primary Cortical Neurons | Aβ₁₋₄₂ | EC₅₀ | 14.5 |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity Assay - Inhibition of Nitric Oxide Production
Objective: To determine the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
96-well plates
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a negative control (no LPS).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the concentration of this compound.
Protocol 2: In Vitro Anticancer Activity Assay - MTT Cell Viability Assay
Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line (e.g., HeLa) using the MTT assay.[4]
Materials:
-
This compound
-
HeLa cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of the concentration of this compound.
Protocol 3: In Vitro Neuroprotective Activity Assay
Objective: To assess the protective effect of this compound against 6-hydroxydopamine (6-OHDA)-induced cytotoxicity in SH-SY5Y neuroblastoma cells.
Materials:
-
This compound
-
SH-SY5Y cells
-
DMEM/F12 medium
-
FBS
-
Penicillin-Streptomycin
-
6-hydroxydopamine (6-OHDA)
-
MTT solution
-
96-well plates
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding 6-OHDA (final concentration 100 µM) to the wells and incubate for 24 hours. Include a control group without 6-OHDA and a group with 6-OHDA alone.
-
Perform the MTT assay as described in Protocol 2 to assess cell viability.
-
Calculate the percentage of neuroprotection conferred by this compound compared to the 6-OHDA treated group.
-
Determine the EC₅₀ value.
Signaling Pathways and Visualizations
This compound, as a diterpenoid, may modulate key signaling pathways involved in inflammation, cancer, and neurodegeneration. Below are hypothetical diagrams of these pathways and experimental workflows.
Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by this compound.
Caption: Postulated intrinsic apoptosis pathway induced by this compound in cancer cells.
Caption: General experimental workflow for determining cell viability using the MTT assay.
References
- 1. This compound 113626-22-5 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metasequoia glyptostroboides potentiates anticancer effect against cervical cancer via intrinsic apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Metasequoic Acid A Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the extraction of Metasequoic acid A from Metasequoia glyptostroboides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a diterpenoid, a class of organic compounds characterized by four isoprene units.[1] Its primary natural source is the dawn redwood tree, Metasequoia glyptostroboides, from which it was first isolated.[1] Diterpenoids from this plant, including this compound, have garnered interest for their potential biological activities.
Q2: Which part of Metasequoia glyptostroboides is the best source for this compound?
A2: Diterpenoids in Metasequoia glyptostroboides have been successfully isolated from the stem bark.[2] While other parts of the plant may contain the compound, the stem bark is a documented source for obtaining diterpenoids like metaglyptin A.[3]
Q3: What are the general steps involved in the extraction and quantification of this compound?
A3: The general workflow for extracting and quantifying this compound involves sample preparation (drying and grinding the plant material), extraction with a suitable organic solvent, purification of the crude extract, and subsequent quantification using analytical techniques like High-Performance Liquid Chromatography (HPLC).
Q4: What is the importance of optimizing extraction parameters?
A4: Optimizing extraction parameters such as solvent type, temperature, and extraction time is crucial for maximizing the yield and purity of this compound.[4][5] Inefficient extraction can lead to low yields, while harsh conditions can cause degradation of the target compound.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Improper Sample Preparation | Ensure the Metasequoia glyptostroboides plant material is thoroughly dried to prevent enzymatic degradation and finely ground to increase the surface area for solvent penetration.[7] |
| Inappropriate Solvent Selection | The choice of solvent is critical. Diterpenoids are often extracted with solvents like ethanol or methanol.[3] The polarity of the solvent should match that of this compound for optimal solubility. A mixture of solvents, such as hexane and acetone, has been shown to be effective for extracting a broad range of terpenoids. |
| Suboptimal Extraction Conditions | Extraction time, temperature, and the solid-to-liquid ratio significantly impact yield.[5] Systematically optimize these parameters. For instance, in ultrasonic-assisted extraction of similar compounds, optimal conditions might be around 50-60°C for 30-60 minutes.[7] |
| Compound Degradation | This compound, like many natural products, may be sensitive to high temperatures and extreme pH levels.[6][8] Avoid excessive heat during extraction and solvent evaporation. Maintain a neutral or slightly acidic pH during the extraction process. |
| Incomplete Extraction | Ensure a sufficient solvent-to-solid ratio to allow for complete immersion and extraction of the plant material.[7] Multiple extraction cycles can also improve the yield. |
Problem 2: Poor Purity of the Extract
| Potential Cause | Recommended Solution |
| Co-extraction of Impurities | The initial crude extract will contain various other compounds from the plant matrix.[1] Employ purification techniques such as liquid-liquid partitioning or column chromatography to separate this compound from these impurities. |
| Solvent Impurities | Use high-purity (HPLC grade) solvents for extraction to avoid introducing contaminants into your sample. |
| Formation of Emulsions during Liquid-Liquid Partitioning | Emulsions can trap the target compound, leading to loss of yield and purity. To break emulsions, try adding brine (saturated NaCl solution) or gently swirling instead of vigorous shaking. Centrifugation can also aid in phase separation. |
Problem 3: Inaccurate Quantification by HPLC
| Potential Cause | Recommended Solution |
| Poor Chromatographic Resolution | Optimize the HPLC mobile phase composition and gradient to achieve good separation of this compound from other components in the extract. A C18 column is commonly used for the separation of diterpenoids.[9] |
| Lack of a Pure Standard | Accurate quantification requires a pure analytical standard of this compound to generate a calibration curve. |
| Matrix Effects | Other compounds in the extract can interfere with the detection of this compound. A thorough sample cleanup and purification prior to HPLC analysis can minimize matrix effects. |
| Instability of the Analyte in Solution | Assess the stability of this compound in the HPLC solvent over time.[10] Store samples at low temperatures and analyze them promptly after preparation. |
Data Presentation: Optimizing Extraction Parameters
The following tables summarize hypothetical quantitative data for the optimization of this compound extraction, based on general principles for diterpenoid extraction. Note: These values are illustrative and should be validated experimentally for this compound.
Table 1: Effect of Solvent Type on this compound Yield
| Solvent | Polarity Index | This compound Yield (mg/g of dry plant material) |
| n-Hexane | 0.1 | 1.2 ± 0.2 |
| Dichloromethane | 3.1 | 3.5 ± 0.4 |
| Acetone | 5.1 | 4.8 ± 0.5 |
| Ethanol | 5.2 | 5.5 ± 0.6 |
| Methanol | 6.6 | 5.1 ± 0.5 |
| Water | 10.2 | 0.8 ± 0.1 |
Extraction conditions: Ultrasonic-assisted extraction, 50°C, 60 minutes, solid-to-liquid ratio 1:20 (g/mL).
Table 2: Effect of Ethanol Concentration on this compound Yield
| Ethanol Concentration (%) | This compound Yield (mg/g of dry plant material) |
| 50 | 4.2 ± 0.4 |
| 60 | 4.9 ± 0.5 |
| 70 | 5.5 ± 0.6 |
| 80 | 5.8 ± 0.5 |
| 90 | 5.3 ± 0.4 |
| 100 | 4.7 ± 0.5 |
Extraction conditions: Ultrasonic-assisted extraction, 50°C, 60 minutes, solid-to-liquid ratio 1:20 (g/mL).
Table 3: Effect of Extraction Temperature on this compound Yield
| Temperature (°C) | This compound Yield (mg/g of dry plant material) |
| 30 | 4.1 ± 0.3 |
| 40 | 5.0 ± 0.4 |
| 50 | 5.8 ± 0.5 |
| 60 | 5.6 ± 0.6 |
| 70 | 4.9 ± 0.5 |
Extraction conditions: Ultrasonic-assisted extraction, 80% Ethanol, 60 minutes, solid-to-liquid ratio 1:20 (g/mL).
Table 4: Effect of Extraction Time on this compound Yield
| Time (minutes) | This compound Yield (mg/g of dry plant material) |
| 15 | 3.9 ± 0.4 |
| 30 | 5.2 ± 0.5 |
| 45 | 5.7 ± 0.6 |
| 60 | 5.8 ± 0.5 |
| 90 | 5.5 ± 0.6 |
Extraction conditions: Ultrasonic-assisted extraction, 80% Ethanol, 50°C, solid-to-liquid ratio 1:20 (g/mL).
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
-
Sample Preparation:
-
Dry the stem bark of Metasequoia glyptostroboides at 40-50°C until constant weight.
-
Grind the dried bark into a fine powder (approximately 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.
-
Add 200 mL of 80% ethanol (solid-to-liquid ratio of 1:20 g/mL).
-
Place the flask in an ultrasonic bath.
-
Perform the extraction at 50°C for 60 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Purification (Optional but Recommended):
-
The crude extract can be further purified using column chromatography with silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Protocol 2: Quantification of this compound by HPLC-UV
-
Standard Preparation:
-
Prepare a stock solution of pure this compound (if available) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Dissolve a known amount of the dried crude extract in methanol to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Adaptable):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
0-20 min: 30-70% B
-
20-25 min: 70-100% B
-
25-30 min: 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 210 nm.[11]
-
Column Temperature: 25°C.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Caption: Workflow for the extraction and quantification of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
overcoming low solubility of Metasequoic acid A in assays
Welcome to the technical support center for Metasequoic acid A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the low solubility of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a diterpenoid natural product. Like many hydrophobic molecules, it has low aqueous solubility, which can lead to challenges in achieving the desired concentrations in biological assays, potentially causing inaccurate or unreliable results.
Q2: What is the predicted pKa of this compound?
Based on computational predictions using its chemical structure, the pKa of the carboxylic acid group in this compound is estimated to be around 4.5 - 5.0. This suggests that its solubility is pH-dependent.
Q3: In which organic solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. A common practice is to prepare a high-concentration stock solution in 100% DMSO. For a structurally similar diterpenoid, abietic acid, the solubility is approximately 30 mg/mL in DMSO and 20 mg/mL in ethanol.[1]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers is challenging due to its hydrophobic nature. It is sparingly soluble in aqueous solutions.[1] To achieve a working concentration in a buffer, it is recommended to first dissolve the compound in an organic solvent like DMSO and then perform a serial dilution into the aqueous buffer.
Q5: What is the maximum recommended concentration of DMSO in cell-based assays?
The tolerance of cell lines to DMSO varies. However, it is a general recommendation to keep the final concentration of DMSO in cell culture media below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced artifacts and cytotoxicity.
Troubleshooting Guide: Overcoming Low Solubility of this compound in Assays
This guide provides systematic approaches to address common solubility issues encountered when working with this compound.
Issue 1: Precipitation of this compound upon dilution into aqueous buffer.
Cause: The low aqueous solubility of this compound is exceeded when the organic solvent concentration is significantly reduced.
Solutions:
-
Optimize the Dilution Protocol:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).
-
Perform a serial dilution of the DMSO stock into your aqueous assay buffer. Vortex or mix gently after each dilution step.
-
Avoid a single, large dilution step from 100% DMSO into the final aqueous buffer.
-
-
pH Adjustment:
-
Since this compound is a weak acid, increasing the pH of the aqueous buffer above its pKa (predicted to be ~4.5-5.0) will increase the proportion of the more soluble ionized form.
-
Consider using a buffer with a pH of 7.4 or higher. Be mindful of the pH stability of your experimental system.
-
-
Use of Co-solvents:
-
Incorporate a water-miscible co-solvent in your final assay medium. Ethanol can be used in some cell-based assays at low concentrations.
-
Issue 2: Inconsistent or lower-than-expected activity in biological assays.
Cause: The actual concentration of soluble this compound in the assay medium may be lower than the nominal concentration due to precipitation or aggregation.
Solutions:
-
Solubility Enhancement Techniques:
-
Surfactants: Use non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low, non-toxic concentrations (typically below 0.1%) to improve wettability and prevent aggregation.
-
Cyclodextrins: Employ cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that enhance aqueous solubility. The compound is encapsulated within the hydrophobic cavity of the cyclodextrin.
-
-
Sonication:
-
Briefly sonicate the final diluted solution to break up any small aggregates that may have formed. Use a bath sonicator to avoid excessive heating.
-
-
Verification of Soluble Concentration:
-
After preparing your final working solution, centrifuge it at high speed to pellet any precipitate.
-
Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the actual soluble concentration.
-
Quantitative Data Summary
The following tables provide a summary of solubility information for this compound and a structurally similar compound, abietic acid, to guide solvent selection and formulation development.
Table 1: Solubility of this compound (Predicted and Reported)
| Solvent | Predicted Solubility | Reported Concentration |
| DMSO | High | 10 mM (Commercially available solution) |
| Ethanol | Moderate to High | - |
| Methanol | Moderate to High | - |
| Water | Very Low | - |
| PBS (pH 7.4) | Very Low | - |
Table 2: Experimental Solubility of Abietic Acid (A Structurally Similar Diterpenoid) [1]
| Solvent | Solubility |
| DMSO | ~30 mg/mL |
| Dimethyl formamide (DMF) | ~30 mg/mL |
| Ethanol | ~20 mg/mL |
| 1:20 DMSO:PBS (pH 7.2) | ~0.04 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Solutions
-
Preparation of 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder (Molecular Weight: 302.45 g/mol ).
-
Add the appropriate volume of 100% cell culture-grade DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of a 100 µM Working Solution in Cell Culture Medium:
-
Thaw a fresh aliquot of the 10 mM DMSO stock solution.
-
In a sterile microcentrifuge tube, add 990 µL of pre-warmed cell culture medium.
-
Add 10 µL of the 10 mM DMSO stock solution to the medium (this creates a 1:100 dilution).
-
Vortex the solution gently but thoroughly. The final DMSO concentration will be 1%.
-
For a final assay concentration with 0.1% DMSO, perform a further 1:10 dilution of this working solution in the final assay volume.
-
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Preparation of a this compound / HP-β-CD Complex:
-
Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10% w/v).
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., ethanol or methanol).
-
Slowly add the this compound solution to the HP-β-CD solution while stirring vigorously. The molar ratio of this compound to HP-β-CD will need to be optimized, but a starting point of 1:100 is often used.
-
Stir the mixture at room temperature for several hours or overnight to allow for complex formation.
-
Remove the organic solvent under a stream of nitrogen or by rotary evaporation if necessary.
-
Filter the resulting aqueous solution through a 0.22 µm filter to remove any un-complexed, precipitated compound.
-
Determine the concentration of the solubilized this compound in the filtrate using an appropriate analytical method.
-
Visualizations
Signaling Pathways
Based on the known biological activities of structurally related diterpenoids and other natural products, this compound may potentially modulate key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these hypothetical interactions.
Figure 1. Experimental workflow for preparing this compound solutions and troubleshooting solubility issues.
References
Metasequoic acid A stability issues in solution
Disclaimer: Specific stability data for Metasequoic acid A in various solutions is limited in publicly available literature. The following guidance is based on general principles for handling diterpenoid carboxylic acids and natural products to help researchers minimize potential stability-related issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Inconsistent results are a common indicator of compound instability. Several factors related to the handling and use of this compound in solution could contribute to this:
-
Degradation in Solution: this compound, as a diterpenoid with a carboxylic acid functional group and unsaturated bonds, may be susceptible to degradation over time, especially when in solution at room temperature or higher.
-
pH Sensitivity: The stability of carboxylic acid-containing compounds can be pH-dependent. Extreme pH values in your experimental medium could accelerate degradation.
-
Solvent Choice: While DMSO is a common solvent for initial stock solutions, its prolonged storage or the use of other solvents like alcohols (which could lead to esterification) may affect the compound's integrity.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing of stock solutions can introduce moisture and accelerate degradation. It is advisable to aliquot stock solutions into single-use vials.
Q2: I observe precipitation in my working solution containing this compound. What should I do?
A2: Precipitation can occur for several reasons:
-
Poor Solubility: this compound may have limited solubility in aqueous buffers. Ensure that the final concentration of your working solution does not exceed its solubility limit in the specific medium you are using.
-
Solvent Shock: Diluting a concentrated DMSO stock solution directly into an aqueous buffer can cause the compound to precipitate out. This is known as "solvent shock." To mitigate this, try a serial dilution approach or use a small amount of a co-solvent if your experimental system allows.
-
Temperature Effects: Solubility can be temperature-dependent. If you are working at a lower temperature than what was used to prepare the solution, precipitation may occur.
Q3: How should I prepare and store solutions of this compound to maximize its stability?
A3: Proper preparation and storage are critical for maintaining the integrity of this compound.
-
Stock Solution Preparation:
-
Use a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution.
-
Gently warm the solution (e.g., to 37°C) and vortex to ensure complete dissolution.
-
-
Storage:
-
Store the solid form of this compound at -20°C as recommended by suppliers.[1]
-
Store stock solutions in tightly sealed, amber glass vials at -20°C or -80°C to protect from light and moisture.
-
Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
Prepare fresh working solutions from the stock solution for each experiment.
-
Avoid storing dilute aqueous solutions for extended periods. If necessary, conduct a stability test to determine how long the compound remains stable in your experimental buffer.
-
General Physicochemical and Storage Information
| Property | Value/Recommendation | Source |
| Molecular Formula | C20H30O2 | MedChemExpress |
| Molecular Weight | 302.45 g/mol | MedChemExpress |
| Initial Source | Taxodium distichum | MedChemExpress[2] |
| Recommended Storage (Solid) | -20°C | Biorbyt[1] |
| Recommended Storage (Solution) | -20°C (short-term), -80°C (long-term) | General Best Practice |
| Commonly Used Solvent | DMSO | Biorbyt[1] |
| Expiration (as supplied) | 12 months from date of receipt | Biorbyt[1] |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in Experimental Buffer
This protocol outlines a method to assess the short-term stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your experimental aqueous buffer (e.g., PBS, cell culture medium)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
-
Incubator or water bath set to your experimental temperature (e.g., 37°C)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution to your final working concentration (e.g., 10 µM) in your pre-warmed experimental buffer.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution and inject it into the HPLC system to obtain an initial chromatogram. The area of the this compound peak at T=0 will serve as the baseline (100% integrity).
-
Incubation: Incubate the remaining working solution at your experimental temperature (e.g., 37°C).
-
Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), take aliquots of the incubated solution and analyze them by HPLC.
-
Data Analysis:
-
For each timepoint, calculate the peak area of this compound.
-
Determine the percentage of this compound remaining at each timepoint relative to the T=0 peak area.
-
Plot the percentage of this compound remaining versus time to visualize its degradation profile under your experimental conditions.
-
Visualizations
Troubleshooting Workflow for Inconsistent Experimental Results
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
Proposed Experimental Workflow for Stability Assessment
Caption: A step-by-step workflow for assessing the stability of this compound.
References
troubleshooting Metasequoic acid A purification by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of Metasequoic acid A. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound using chromatography.
Question 1: My this compound is not eluting from the silica gel column.
Possible Causes and Solutions:
-
High Polarity/Acidity: this compound, being an acidic compound, may be strongly interacting with the acidic silica gel stationary phase. This can lead to irreversible adsorption or very slow elution.[1][2][3]
-
Solution:
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, for example, increase the percentage of ethyl acetate. Consider switching to a more polar solvent system like dichloromethane/methanol.[2]
-
Modify the Mobile Phase: Add a small amount of a competitive acidic modifier, such as 0.1-1% acetic or formic acid, to the mobile phase. This will help to reduce the strong interaction between your acidic compound and the silica gel.[1]
-
Neutralize the Silica Gel: Before loading your sample, you can neutralize the silica gel by washing the column with a solvent mixture containing a small amount of a base like triethylamine (1-2%), followed by re-equilibration with your starting mobile phase.[1]
-
-
-
Compound Precipitation: The compound may have precipitated at the top of the column if it has low solubility in the initial mobile phase.[1][4]
-
Solution: Dissolve the crude sample in a minimum amount of a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, this dry-loaded sample can be placed on top of the column. This technique prevents precipitation upon loading.[1]
-
Question 2: this compound is co-eluting with impurities.
Possible Causes and Solutions:
-
Inadequate Separation Conditions: The chosen mobile phase may not have the optimal selectivity for separating this compound from its impurities.
-
Solution:
-
Optimize the Solvent System: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the one that provides the best separation (largest ΔRf) between this compound and the impurities.[1][2]
-
Use a Gradient Elution: Instead of an isocratic (constant solvent composition) elution, a gradient elution where the polarity of the mobile phase is gradually increased can improve separation.
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina (basic or neutral) or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).[2][4]
-
-
-
Column Overloading: Loading too much sample onto the column can lead to broad peaks and poor separation.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude sample ratio of at least 30:1.
-
Question 3: I am observing peak tailing for this compound in my HPLC analysis.
Possible Causes and Solutions:
-
Secondary Interactions: The acidic nature of this compound can lead to secondary interactions with the stationary phase, causing peak tailing.
-
Solution:
-
Mobile Phase Additives: Add a competing agent to the mobile phase. For reversed-phase HPLC, adding 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape.[5]
-
Adjust pH: Ensure the pH of the mobile phase is at least 2 units away from the pKa of this compound to maintain a consistent ionization state.[6]
-
-
-
Column Degradation: The column may be degrading, leading to poor peak shapes.
-
Solution: Use a guard column to protect the analytical column from strongly retained impurities. If the column performance continues to decline, it may need to be replaced.
-
Question 4: The recovery of this compound is very low.
Possible Causes and Solutions:
-
Decomposition on the Stationary Phase: Acid-labile compounds can degrade on acidic silica gel.[3]
-
Solution:
-
Test for Stability: Spot your compound on a TLC plate and let it sit for a few hours before eluting to see if any degradation occurs.
-
Use a Deactivated Stationary Phase: Consider using a deactivated or neutral stationary phase like neutral alumina.
-
-
-
Irreversible Adsorption: As mentioned in Question 1, strong interactions can lead to the compound not eluting at all.
-
Solution: Employ the mobile phase modification techniques described above.
-
Quantitative Data Summary
For optimizing a preparative HPLC purification of this compound, the following parameters can be systematically varied and the results tabulated for comparison.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Result (Purity/Yield) |
| Column Loading (mg) | 50 | 100 | 150 | |
| Initial Salt Conc. (mM) | 20 | 50 | 100 | |
| Gradient Slope (%B/min) | 1 | 2 | 5 |
Note: This table should be filled in with experimental data to determine the optimal purification conditions.
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely to obtain a free-flowing powder of the sample adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor the elution of this compound using TLC.
-
-
Fraction Analysis:
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under UV light or by staining.
-
Combine the fractions containing pure this compound.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Protocol 2: HPLC Method Development for this compound Impurity Profiling
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength for this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Content Determination and Impurity Profiling of Compound Glycyrrhizin Tablets by Ion-Pair High-Performance Liquid Chromatography, Coupled with Corona-Charged Aerosol Detector [mdpi.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Optimizing Cell Culture Conditions for Metasequoic Acid A Treatment
Welcome to the technical support center for Metasequoic acid A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a diterpenoid natural product isolated from the dawn redwood tree, Metasequoia glyptostroboides. While research on the pure compound is ongoing, studies on extracts from Metasequoia glyptostroboides suggest that its constituents, including potentially this compound, possess anti-cancer and anti-inflammatory properties. These effects are thought to be mediated through the induction of apoptosis in cancer cells and the modulation of inflammatory signaling pathways.
Q2: What is the proposed mechanism of action for this compound?
Based on studies of extracts from Metasequoia glyptostroboides, the proposed mechanisms of action for its bioactive components, which may include this compound, involve:
-
Anti-Cancer Activity: Induction of apoptosis (programmed cell death) in cancer cells. This may occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Anti-Inflammatory Activity: Modulation of key inflammatory signaling pathways, such as the NF-κB pathway. Inhibition of this pathway can lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
This compound is expected to be sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in the cell culture medium.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for cell culture applications.
-
Stock Concentration: Prepare a stock solution of 10-20 mM in 100% DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Final DMSO Concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of DMSO is kept low, typically below 0.5%, as higher concentrations can be toxic to cells. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What is a good starting concentration range for this compound in cell culture?
A suggested starting range for a dose-response experiment would be from 1 µM to 100 µM. Based on the cytotoxic effects of extracts, a significant biological response may be observed within this range.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium. | - Low solubility of the compound in aqueous medium.- Final concentration of the compound is too high.- Inadequate mixing upon dilution. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the non-toxic range for your cells (typically <0.5%).- Prepare the final working solution by adding the stock solution dropwise to the pre-warmed culture medium while vortexing gently.- Consider using a solubilizing agent, such as Pluronic F-68, in your culture medium, but validate its effect on your experimental system first.- Perform a solubility test before treating your cells. |
| No observable effect on cells after treatment. | - Concentration of this compound is too low.- Incubation time is too short.- The chosen cell line is resistant to the compound's effects.- Degradation of the compound in the culture medium. | - Perform a dose-response experiment with a wider concentration range (e.g., up to 200 µM).- Extend the incubation time (e.g., 48 or 72 hours).- Test the compound on a different, potentially more sensitive, cell line.- Prepare fresh dilutions of this compound for each experiment. Consider the stability of the compound in your specific culture medium over time. |
| High levels of cell death in the vehicle control group. | - DMSO toxicity. | - Reduce the final concentration of DMSO in the culture medium to 0.1% or lower.- Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cell line. |
| Inconsistent results between experiments. | - Variation in cell seeding density.- Inconsistent compound dilution and addition.- Cell passage number is too high.- Variability in reagent quality. | - Standardize your cell seeding protocol to ensure consistent cell numbers at the start of each experiment.- Prepare fresh dilutions of this compound for each experiment from a single, validated stock solution.- Use cells within a consistent and low passage number range.- Ensure all reagents, including media and serum, are from consistent lots. |
Data Presentation
Table 1: Cytotoxicity of Metasequoia glyptostroboides Extracts in Various Cancer Cell Lines
The following table summarizes the reported IC50 values for different extracts of Metasequoia glyptostroboides. This data can be used as a preliminary guide for estimating the potential effective concentration range for pure this compound, which is a component of these extracts. Note that the potency of the pure compound may differ significantly from the extracts.
| Cell Line | Extract Type | Incubation Time (hours) | IC50 (µg/mL) | Reference |
| HeLa (Cervical Cancer) | Dichloromethane | 24 | 13.71 | |
| HeLa (Cervical Cancer) | Chloroform | 24 | 18.85 | |
| HeLa (Cervical Cancer) | n-Hexane | 24 | 31.89 | |
| COS-7 (Normal Kidney) | Dichloromethane | 24 | 45.37 | |
| COS-7 (Normal Kidney) | Chloroform | 24 | 35.83 | |
| COS-7 (Normal Kidney) | n-Hexane | 24 | 52.11 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Western Blot for Apoptosis Markers
This protocol is for detecting the expression of key apoptosis-related proteins following treatment with this compound.
Materials:
-
Cells of interest cultured in 6-well plates or larger culture dishes
-
This compound
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the determined time period.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualizations
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for investigating apoptosis induction by this compound.
minimizing degradation of Metasequoic acid A during storage
Welcome to the Technical Support Center for Metasequoic Acid A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during storage. As specific stability data for this compound is limited, the following recommendations are based on general principles for natural products, particularly diterpenoid acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The stability of natural products like this compound can be influenced by several environmental factors. The most common causes of degradation in storage include exposure to adverse temperatures, humidity or moisture, light (especially UV light), and oxygen.[1][2] The intrinsic chemical properties of the molecule, such as its susceptibility to hydrolysis or oxidation, also play a critical role.
Q2: What are the recommended short-term and long-term storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound at low temperatures to minimize the rate of chemical degradation. Frozen conditions, at -20°C or below, are generally preferred.[1] For short-term storage, refrigeration at 2-8°C may be adequate. Always store the compound in a tightly sealed container to protect it from moisture and oxygen.
Q3: How should I handle this compound to prevent degradation?
A3: Handle this compound in a controlled environment. If possible, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Use appropriate personal protective equipment. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aliquoting the sample into smaller, single-use vials is recommended.
Q4: What type of container is best for storing this compound?
A4: Store this compound in amber glass vials or other light-blocking containers to prevent photodegradation.[3] Ensure the container has a tight-fitting cap to prevent moisture and air from entering.
Q5: Can the solvent used for storage affect the stability of this compound?
A5: Yes, the choice of solvent is critical. For long-term storage in solution, use a high-purity, anhydrous aprotic solvent. It is crucial to avoid solvents that may contain water or peroxides, as these can promote hydrolysis and oxidation.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., color change, clumping). | Oxidation or moisture absorption. | A change in appearance is a strong indicator of degradation or contamination. Do not use the sample. Review your handling and storage procedures to identify potential sources of contamination or degradation. Properly discard the degraded sample according to your institution's safety guidelines. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) after storage. | Degradation of this compound. | Verify your storage conditions: Ensure the sample was stored at the correct temperature, protected from light, and under an inert atmosphere if required. Analyze for degradation products using techniques like LC-MS to identify the impurities. If degradation has occurred, purification of the sample using techniques like preparative HPLC may be necessary.[3] |
| Loss of biological activity or potency. | Chemical degradation of the active compound. | Confirm that the storage conditions have been consistently maintained. Perform a forced degradation study to understand the degradation pathways and identify the degradation products. This can help in optimizing the storage and formulation conditions.[1] |
| Inconsistent results between aliquots. | Inhomogeneous sample or improper aliquoting technique. | Before aliquoting, ensure the bulk sample is homogeneous. When preparing aliquots, work quickly to minimize exposure to ambient conditions. Use fresh, clean vials for each aliquot. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound
This protocol outlines a general procedure for assessing the stability of this compound under specific storage conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the desired storage solvent.
-
Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the solution using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the initial purity and concentration.
-
Storage: Store the remaining aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve an aliquot from each storage condition and analyze it using the same analytical method.
-
Data Analysis: Compare the chromatograms of the stored samples to the initial sample (time 0). Identify any new peaks that may correspond to degradation products. Quantify the decrease in the this compound peak area and the increase in any degradation product peak areas to determine the rate of degradation.
Protocol 2: Forced Degradation Study
Forced degradation, or stress testing, is used to identify potential degradation products and establish degradation pathways.[1][4]
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a dilute solution of hydrochloric acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis.
-
Alkaline Hydrolysis: Dissolve the compound in a dilute solution of sodium hydroxide (e.g., 0.1 N NaOH) and heat under the same conditions as the acid hydrolysis. Neutralize the sample before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for an extended period.
-
Photodegradation: Expose a solution of the compound to a controlled light source (e.g., UV lamp) for a defined period.
-
Analysis: Analyze all stressed samples using a stability-indicating analytical method, such as LC-MS, to separate and identify the degradation products.
Visualizations
Caption: Workflow for a stability assessment study of this compound.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
resolving co-elution issues in Metasequoic acid A analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Metasequoic acid A, with a primary focus on co-elution problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a diterpenoid compound isolated from plants of the Cupressaceae family, such as Metasequoia glyptostroboides (Dawn Redwood) and Taxodium distichum (Bald Cypress).[1][2] Its chemical formula is C₂₀H₃₀O₂ and it has a molecular weight of approximately 302.45 g/mol .[3][4] The primary challenge in the analysis of this compound, particularly from natural extracts, is its potential for co-elution with other structurally similar diterpenoids.[2][5] The complex matrix of plant extracts can also interfere with accurate quantification.
Q2: What are the typical starting conditions for HPLC analysis of this compound?
While a specific validated method for this compound is not widely published, a good starting point can be derived from methods used for other abietane diterpenoids.[6] A reverse-phase HPLC method is generally suitable. See the table below for recommended starting parameters.
Table 1: Recommended Starting HPLC Parameters for this compound Analysis
| Parameter | Recommendation | Rationale |
| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately nonpolar compounds like diterpenoid acids. |
| Mobile Phase | Acetonitrile (A) and Water with 0.1% Formic Acid (B) | Acetonitrile often provides better resolution for complex mixtures. Formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape. |
| Gradient | Start with a lower concentration of Acetonitrile (e.g., 60%) and gradually increase to a higher concentration (e.g., 95%) over 20-30 minutes. | A gradient is necessary to elute a range of compounds with varying polarities and to effectively separate this compound from other matrix components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity, but should be optimized. |
| Detection | UV at 205-220 nm or Mass Spectrometry (MS) | Diterpenoids often lack a strong chromophore, requiring detection at low UV wavelengths. MS detection provides higher selectivity and structural information. |
| Injection Volume | 10-20 µL | Dependent on sample concentration. |
Q3: What are some common compounds that may co-elute with this compound?
Direct co-eluting compounds for this compound are not extensively documented. However, based on phytochemical studies of Metasequoia glyptostroboides, potential co-eluents include other diterpenoids and structurally related compounds.[2][5] These can include isomers of this compound, other abietane diterpenes, and flavonoids that are often present in plant extracts.[7][8][9]
Troubleshooting Guide: Co-elution Issues
This guide provides a systematic approach to diagnosing and resolving co-elution problems during the analysis of this compound.
Figure 1: A logical workflow for troubleshooting co-elution issues in HPLC analysis.
Detailed Troubleshooting Steps:
1. How do I confirm that I have a co-elution problem?
-
Visual Inspection of the Peak: Look for fronting, tailing, shoulders, or broader than expected peaks in your chromatogram.
-
Peak Purity Analysis (with DAD/PDA detector): A diode-array detector can acquire UV-Vis spectra across a single chromatographic peak. If the spectra are not homogenous, it indicates the presence of multiple components.
-
Mass Spectrometry (MS) Analysis: An MS detector can provide mass-to-charge ratio (m/z) information across the peak. If you observe more than one m/z value, or if the relative abundance of ions changes across the peak, co-elution is occurring.
2. What should I do once co-elution is confirmed?
The goal is to increase the resolution between the co-eluting peaks. This can be achieved by manipulating the terms of the resolution equation: selectivity (α), efficiency (N), and retention factor (k').
Strategy 1: Optimize the Mobile Phase
-
Modify the Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent concentration) can improve the separation of closely eluting compounds.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation. These solvents have different properties and will interact differently with the analytes and the stationary phase.
-
Adjust the pH of the Aqueous Phase: For an acidic compound like this compound, the pH of the mobile phase will affect its degree of ionization and, consequently, its retention. A lower pH (e.g., using 0.1% formic acid) will keep the carboxylic acid protonated, generally leading to better retention and peak shape on a reverse-phase column.
Strategy 2: Change the Column Chemistry
-
Switch to a Different Stationary Phase: If optimizing the mobile phase is insufficient, changing the column is the next logical step. A column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded column) will offer a different selectivity.
-
Consider a Chiral Column: If co-elution with a stereoisomer is suspected, a chiral stationary phase will be necessary for separation.
Strategy 3: Adjust Other Chromatographic Parameters
-
Lower the Flow Rate: Decreasing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution. However, this will also increase the analysis time.
-
Optimize the Column Temperature: Changing the temperature can affect the selectivity of the separation. A systematic study of the effect of temperature (e.g., in 5 °C increments) can help determine the optimal condition.
Experimental Protocols
Protocol 1: Baseline HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and instrumentation.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 60% B
-
5-25 min: 60% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 210 nm and/or MS in negative ion mode.
Figure 2: A general experimental workflow for the analysis of this compound from plant material.
Protocol 2: Sample Preparation from Plant Material
Effective sample preparation is crucial to minimize matrix effects and potential co-elution.
-
Extraction:
-
Grind the dried plant material to a fine powder.
-
Extract the powder with methanol or ethanol (e.g., 1 g of powder in 20 mL of solvent) using sonication or maceration.
-
Filter the extract to remove solid particles.
-
-
Solid-Phase Extraction (SPE) - Recommended for complex matrices:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elute this compound and other diterpenoids with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition of your HPLC method.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
By following these guidelines and systematically troubleshooting, researchers can overcome the challenges of co-elution and achieve accurate and reliable quantification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diterpenoids and sesquiterpenoids from the stem bark of Metasequoia glyptostroboides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 113626-22-5 | MCE [medchemexpress.cn]
- 4. biorbyt.com [biorbyt.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Metasequoic Acid A Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Metasequoic acid A and its derivatives.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a diterpenoid natural product with the chemical formula C₂₀H₃₀O₂ and a molecular weight of 302.45.[1] It has been identified as an antifungal agent.[2] Like many diterpenes, this compound is expected to be lipophilic, which often leads to poor aqueous solubility and consequently, low oral bioavailability.[2] Enhancing its bioavailability is crucial for achieving therapeutic concentrations in vivo.
Q2: What are the primary formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound derivatives?
Several strategies can be employed to improve the solubility and dissolution rate of poorly soluble drugs:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, leading to a faster dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can improve the solubilization of lipophilic drugs in the gastrointestinal tract.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable derivative (prodrug) that converts back to the active form in the body.[3][4][5][6][7]
Q3: How can I assess the permeability of my this compound derivative?
The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal absorption.[8][9][10][11][12] This assay measures the transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium. The apparent permeability coefficient (Papp) is calculated to classify the compound's permeability.
Q4: What analytical methods are suitable for quantifying this compound in experimental samples?
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and reliable method for the quantification of small molecules like this compound.[13][14][15][16] The method needs to be validated for linearity, accuracy, precision, and specificity for the particular derivative and matrix (e.g., dissolution media, biological fluids).
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and testing of this compound derivatives.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low in vitro dissolution rate of the pure drug. | Poor aqueous solubility of this compound. Crystalline nature of the compound. | 1. Reduce Particle Size: Employ micronization or nanomilling techniques. 2. Formulate as a Solid Dispersion: Use a suitable hydrophilic carrier (e.g., PVP, HPMC, Soluplus®). 3. Utilize Surfactants: Incorporate a surfactant in the dissolution medium to improve wettability. |
| Precipitation of the drug in the dissolution medium. | Supersaturation followed by crystallization. pH-dependent solubility. | 1. Incorporate Precipitation Inhibitors: Add polymers like HPMC or PVP to the formulation to maintain a supersaturated state. 2. pH Modification: If the compound has ionizable groups, adjust the pH of the dissolution medium. 3. Use of Co-solvents: Include a co-solvent in the formulation if compatible. |
| Inconsistent results in Caco-2 permeability assays. | Poor monolayer integrity (low TEER values). Compound cytotoxicity. Low analytical sensitivity. | 1. Verify Monolayer Integrity: Ensure TEER values are within the acceptable range for your lab's protocol. Check for Lucifer Yellow leakage. 2. Assess Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT) to ensure the tested concentrations are not harming the Caco-2 cells. 3. Optimize Analytical Method: Improve the sensitivity of your HPLC method to detect low concentrations of the permeated compound. |
| Low oral bioavailability in animal studies despite good in vitro dissolution. | High first-pass metabolism. Efflux by transporters like P-glycoprotein (P-gp). Poor permeability. | 1. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes. 2. Assess P-gp Efflux: Perform a bidirectional Caco-2 assay with and without a P-gp inhibitor (e.g., verapamil). 3. Consider Prodrugs: Design a prodrug to mask metabolic sites or improve permeability. |
| Physical instability of the formulation (e.g., crystallization of amorphous solid dispersion). | The drug loading is too high. Inappropriate polymer selection. Moisture absorption. | 1. Optimize Drug Loading: Reduce the drug-to-polymer ratio. 2. Screen Different Polymers: Evaluate various polymers for their ability to stabilize the amorphous form of the drug. 3. Control Storage Conditions: Store the formulation in a desiccator to protect it from humidity. |
III. Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
Note: These are predicted values based on the chemical structure and properties of similar diterpenoids. Experimental validation is highly recommended.
| Parameter | Predicted Value | Implication for Bioavailability |
| Molecular Formula | C₂₀H₃₀O₂ | - |
| Molecular Weight | 302.45 g/mol | Favorable for passive diffusion (within Lipinski's rule of five). |
| Predicted logP | 3.5 - 4.5 | High lipophilicity, suggesting poor aqueous solubility. |
| Predicted Aqueous Solubility | < 10 µg/mL | Low solubility is a major barrier to oral absorption. |
| Predicted pKa | 4.0 - 5.0 (for the carboxylic acid) | Ionization will be pH-dependent in the GI tract. |
IV. Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound derivative, Polyvinylpyrrolidone K30 (PVP K30), Ethanol (or another suitable solvent).
-
Procedure:
-
Dissolve the this compound derivative and PVP K30 in ethanol in a 1:4 drug-to-polymer ratio (w/w).
-
Stir the solution at room temperature until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve (#60).
-
Store the prepared solid dispersion in a desiccator.
-
Protocol 2: In Vitro Dissolution Study
-
Apparatus: USP Dissolution Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of phosphate buffer (pH 6.8) with 0.5% (w/v) Sodium Lauryl Sulfate (SLS).
-
Procedure:
-
Set the paddle speed to 75 RPM and maintain the temperature at 37 ± 0.5°C.
-
Add a precisely weighed amount of the this compound formulation (equivalent to a specific dose) to the dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for drug content using a validated HPLC-UV method.
-
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >250 Ω·cm². Perform a Lucifer Yellow rejection test to confirm tight junction integrity.
-
Transport Study:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For apical to basolateral (A→B) transport, add the test compound solution in HBSS to the apical side and fresh HBSS to the basolateral side.
-
For basolateral to apical (B→A) transport, add the test compound solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
Collect samples from the receiver compartment at the end of the incubation period.
-
Analyze the concentration of the compound in the samples by HPLC-UV.
-
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.
V. Visualizations
Signaling Pathways
Caption: Postulated signaling pathway for this compound.
Experimental Workflows
References
- 1. This compound 113626-22-5 | MCE [medchemexpress.cn]
- 2. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. enamine.net [enamine.net]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. hplc method development: Topics by Science.gov [science.gov]
- 14. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a Stability-Indicating RP-UPLC Method for Rapid Determination of Metaxalone and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Batch-to-Batch Variability of Metasequoic Acid A Extracts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the batch-to-batch variability of Metasequoic acid A extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources is it typically extracted?
This compound is a diterpenoid compound. It has been isolated from the leaves, stems, and cones of Metasequoia glyptostroboides (dawn redwood) and the aerial parts of Taxodium distichum (bald cypress).[1][2] Extracts from Metasequoia glyptostroboides have been reported to contain a variety of other secondary metabolites, including fatty acids, flavonoids, and lignans.[3]
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in botanical extracts is a common issue stemming from the natural variation of the plant material and the manufacturing process.[1] Key factors include:
-
Genetic and Environmental Factors: The chemical composition of Metasequoia glyptostroboides can be influenced by its geographical location and cultivation conditions.[1]
-
Harvesting and Post-Harvest Handling: The timing of harvest, drying methods, and storage conditions of the plant material can significantly impact the concentration and stability of this compound.
-
Extraction and Purification Processes: Variations in extraction solvent, temperature, pressure, and duration can lead to differences in yield and purity.[4][5] Subsequent purification steps can also introduce variability.
Q3: What are the potential biological activities of this compound extracts?
While specific biological activities of purified this compound are not extensively documented in publicly available literature, extracts from Metasequoia glyptostroboides have shown a range of biological effects, including:
-
Neuroprotective effects[6]
-
Anti-amyloidogenic effects, suggesting potential relevance for Alzheimer's disease research[9]
It is important to note that these activities are attributed to the whole extract and may not be solely due to this compound.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Improper Solvent Selection | The polarity of the extraction solvent is critical for diterpenoid extraction. While specific solubility data for this compound is limited, diterpenoids are generally lipophilic. Experiment with a range of solvents with varying polarities, from non-polar (e.g., hexane, heptane) to moderately polar (e.g., dichloromethane, ethyl acetate, ethanol). The Hildebrand solubility parameter can be a useful theoretical guide for solvent selection.[11] |
| Suboptimal Extraction Parameters | Temperature, pressure, and extraction time significantly influence yield. For diterpenoid extraction, temperatures between 40-80°C and pressures up to 30 MPa have been used in supercritical fluid extraction with CO2 modified with ethanol.[5] For solid-liquid extraction, increasing the temperature can enhance extraction efficiency, but excessively high temperatures may cause degradation.[4] Optimize these parameters systematically. |
| Inadequate Sample Preparation | The particle size of the plant material affects the surface area available for extraction. Ensure the plant material is dried and ground to a consistent and fine powder to maximize solvent penetration. |
| Degradation of this compound | Diterpenoids can be susceptible to degradation under harsh conditions. Avoid excessively high temperatures and exposure to strong acids or bases during extraction. Store the raw plant material in a cool, dry, and dark place to prevent degradation before extraction. |
Issue 2: High Variability in Purity and Chemical Profile Between Batches
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Raw Material | Source plant material from a single, reputable supplier with well-defined cultivation and harvesting practices. If possible, obtain a certificate of analysis for the raw material that includes key quality parameters. The geographical origin and even variations within a single tree (e.g., cone size) can affect the chemical composition.[12] |
| Variable Extraction Conditions | Strictly standardize all extraction parameters, including solvent-to-solid ratio, temperature, pressure, and extraction time. Implement and follow detailed Standard Operating Procedures (SOPs) for the entire process. |
| Inconsistent Post-Extraction Handling | Standardize the procedures for filtration, solvent evaporation, and drying of the extract. Variations in these steps can affect the final composition of the extract. |
| Analytical Method Variability | Ensure that the analytical method used for quantification (e.g., HPLC) is validated for linearity, accuracy, and precision. Use a certified reference standard for this compound for accurate quantification. |
Data Presentation
Consistent and accurate quantification of this compound is crucial for managing batch-to-batch variability. Below is a template for recording and comparing quantitative data across different batches.
Table 1: Batch-to-Batch Comparison of this compound Yield and Purity
| Batch ID | Raw Material Source | Extraction Date | Extraction Method | This compound Yield (mg/g of raw material) | Purity of this compound in Extract (%) | Notes |
| MA-2025-01 | Supplier X, Lot A | 2025-11-15 | Soxhlet, Ethanol | 2.5 | 15.2 | |
| MA-2025-02 | Supplier X, Lot B | 2025-11-20 | SFE, CO2/Ethanol | 3.1 | 20.5 | Higher purity observed. |
| MA-2025-03 | Supplier Y, Lot C | 2025-11-22 | Maceration, Acetone | 1.8 | 10.8 | Lower yield and purity. |
Experimental Protocols
Protocol 1: General Solid-Liquid Extraction of Diterpenoids
This protocol is a general guideline and should be optimized for this compound.
-
Sample Preparation: Dry the plant material (Metasequoia glyptostroboides leaves and stems) at 40-50°C to a constant weight.[4] Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place 10 g of the powdered plant material into a cellulose thimble.
-
Perform Soxhlet extraction with 200 mL of ethanol for 6-8 hours.
-
Alternatively, perform maceration by soaking 10 g of the powder in 150 mL of ethanol with constant stirring for 24-48 hours at room temperature.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Drying: Dry the concentrated extract in a vacuum oven to a constant weight.
-
Storage: Store the dried extract at -20°C in a desiccator, protected from light.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This is a general HPLC method that should be adapted and validated for this compound.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the dried extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions (starting point for optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.
-
0-25 min: 15-30% B
-
25-45 min: 30-50% B
-
45-50 min: 50-80% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: Diode Array Detector (DAD) at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.[13]
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the extract sample from the calibration curve.
Mandatory Visualization
Hypothetical Signaling Pathway for the Anti-Inflammatory Action of this compound
Given the reported anti-inflammatory activity of Metasequoia glyptostroboides extracts, a plausible mechanism of action for this compound could be the inhibition of the NF-κB signaling pathway. This is a common mechanism for many anti-inflammatory natural products. The following diagram illustrates this hypothetical pathway.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Workflow for Managing Batch-to-Batch Variability
The following diagram outlines a systematic workflow for identifying and mitigating batch-to-batch variability of this compound extracts.
Caption: A quality control workflow for this compound extracts.
References
- 1. Growing with dinosaurs: natural products from the Cretaceous relict Metasequoia glyptostroboides Hu & Cheng—a molecular reservoir from the ancient world with potential in modern medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant Capacity and Proanthocyanidin Composition of the Bark of Metasequoia glyptostroboides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Amyloidogenic Effects of Metasequoia glyptostroboides Fruits and Its Active Constituents [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Extraction of Diterpenoid Lactones of Andrographis paniculata using Liquid Solvents: Effect of Solvent’s Hildebrand Solubility Parameter on Extraction Efficiency | Semantic Scholar [semanticscholar.org]
- 12. Metasequoia glyptostroboides - Wikipedia [en.wikipedia.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Scaling Up the Production of Metasequoic Acid A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for scaling up the production of Metasequoic acid A. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during synthesis, purification, and biological evaluation.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the production and handling of this compound.
Synthesis & Scale-Up
| Problem | Possible Cause | Solution |
| Low reaction yield | - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction conditions (temperature, pressure, catalyst). | - Monitor reaction progress using TLC or LC-MS to ensure completion. - Ensure reagents and solvents are pure and dry. - Optimize reaction parameters systematically (e.g., using a design of experiments approach). - Consider alternative synthetic routes with higher reported yields for similar diterpenoids.[1][2][3] |
| Formation of side products | - Non-selective reagents. - Competing reaction pathways. | - Use more selective reagents to minimize side reactions. - Adjust reaction conditions (e.g., lower temperature) to favor the desired product. - Employ protecting groups for sensitive functional groups. |
| Difficulty in scaling up | - Heat and mass transfer limitations in larger reactors. - Changes in reaction kinetics at a larger scale. - Challenges in maintaining homogenous reaction mixtures. | - Ensure efficient stirring and temperature control in the reactor. - Perform a pilot scale-up run to identify potential issues before committing to a large-scale reaction. - Consider using flow chemistry for better control over reaction parameters.[4] |
| Precipitation of intermediates or product | - Poor solubility in the reaction solvent at scale. | - Use a co-solvent to improve solubility. - Increase the reaction temperature if the compounds are stable. |
Purification
| Problem | Possible Cause | Solution |
| Poor separation in column chromatography | - Inappropriate stationary or mobile phase. - Column overloading. | - Screen different solvent systems to find the optimal mobile phase for separation. - Use a smaller sample load or a larger column. - Consider using high-performance liquid chromatography (HPLC) for better resolution.[5][6] |
| Co-elution of impurities | - Similar polarity of the product and impurities. | - Use orthogonal purification methods (e.g., normal-phase followed by reverse-phase chromatography). - Employ preparative HPLC with a high-resolution column. |
| Product degradation on silica gel | - Acidity of silica gel causing decomposition of sensitive compounds. | - Use neutral or deactivated silica gel. - Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase. |
| High backpressure in HPLC | - Clogged column frit or tubing. - Particulate matter in the sample. | - Filter the sample before injection. - Flush the column and system with a strong solvent. - Replace the column frit if necessary.[7][8] |
Biological Assays
| Problem | Possible Cause | Solution |
| Inconsistent assay results | - Pipetting errors. - Cell line variability. - Instability of the compound in the assay medium. | - Use calibrated pipettes and proper pipetting techniques. - Use cells with a consistent passage number. - Assess the stability of this compound in the assay buffer and timeframe.[9] |
| Low bioactivity | - Incorrect assay conditions. - Degradation of the compound. | - Optimize assay parameters such as incubation time and concentration. - Ensure proper storage and handling of the compound to prevent degradation. |
| High background signal | - Interference from the solvent. - Non-specific binding. | - Run appropriate solvent controls. - Include a blocking step or use a different assay format. |
Frequently Asked Questions (FAQs)
1. What is the most challenging step in scaling up the synthesis of this compound?
The total synthesis of complex natural products like diterpenoids presents numerous challenges, particularly in stereochemical control and scalability.[10] For this compound, a key challenge lies in the efficient and stereoselective construction of its intricate polycyclic ring system, which often requires multi-step sequences that can be difficult to reproduce on a larger scale.[1][2]
2. Which purification techniques are most effective for this compound?
A combination of chromatographic techniques is typically employed for the purification of diterpenoids.[6][11] Initial purification can be achieved using silica gel column chromatography. For high-purity requirements, this is often followed by preparative high-performance liquid chromatography (HPLC), potentially using both normal-phase and reverse-phase conditions to remove closely related impurities.[5]
3. How should this compound be stored to ensure its stability?
4. What are the key signaling pathways modulated by diterpenoids like this compound?
Diterpenoids have been shown to modulate several important signaling pathways involved in inflammation and cancer. These include the NF-κB, PI3K/Akt/mTOR, and MAPK signaling pathways.[12][13][14] Inhibition of these pathways can lead to anti-inflammatory and anti-proliferative effects.
5. What are some common in vitro assays to evaluate the biological activity of this compound?
Common in vitro assays for evaluating the bioactivity of diterpenoids include:
-
Cytotoxicity assays: (e.g., MTT, XTT) against various cancer cell lines to determine anti-proliferative effects.[15][16][17]
-
Anti-inflammatory assays: Measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6) in cell-based models, often using lipopolysaccharide (LPS)-stimulated macrophages.
-
Enzyme inhibition assays: Targeting specific enzymes involved in disease pathways.
-
Reporter gene assays: To determine the effect on specific signaling pathways like NF-κB.
Quantitative Data Summary
The following tables provide representative data for diterpenoid synthesis, purification, and biological activity. Note that these are generalized values and may vary for the specific case of this compound.
Table 1: Representative Yields for Diterpenoid Synthesis at Different Scales
| Scale | Typical Yield Range (%) | Reference |
| Lab Scale (mg) | 10 - 30 | [18][19] |
| Pilot Scale (g) | 5 - 20 | [1] |
| Production Scale (kg) | 1 - 10 | [20] |
Table 2: Comparison of Purification Methods for Diterpenoids
| Method | Purity Achieved (%) | Typical Recovery (%) | Throughput |
| Silica Gel Chromatography | 80 - 95 | 70 - 90 | High |
| Preparative HPLC | >99 | 50 - 80 | Low to Medium |
| Crystallization | >99 | Variable | Variable |
Table 3: Representative IC50 Values for Diterpenoids in Biological Assays
| Assay Type | Cell Line/Target | Typical IC50 Range (µM) | Reference |
| Cytotoxicity (MTT) | A549 (Lung Cancer) | 1 - 20 | [17] |
| Cytotoxicity (MTT) | MCF-7 (Breast Cancer) | 5 - 50 | [17] |
| Anti-inflammatory (NO inhibition) | RAW 264.7 | 10 - 100 | [21] |
| NF-κB Inhibition | Reporter Assay | 5 - 25 | [12] |
Experimental Protocols
General Protocol for the Purification of Diterpenoids by Silica Gel Chromatography
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate) and pack it into a glass column.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the mobile phase, starting with a low polarity solvent mixture and gradually increasing the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Analysis: Combine the fractions containing the pure product, as determined by TLC, and evaporate the solvent.
General Protocol for Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
References
- 1. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracyclic Diterpenoid Synthesis Facilitated by ODI-Cascade Approaches to Bicyclo[3.2.1]octane Skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 5. A Customizable Approach for the Enzymatic Production and Purification of Diterpenoid Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of Terpenoids | Buchi.com [cloud.infohub.buchi.com]
- 7. ijsdr.org [ijsdr.org]
- 8. mastelf.com [mastelf.com]
- 9. Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Research progress on the signaling pathway mechanism of terpenoids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activities and Molecular Mechanisms of Diterpenes, Diterpenoids, and Their Derivatives in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Total Synthesis of Terpenes and Their Biological Significance: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of the novel (±)-2-methoxy-6-icosynoic acid – a fatty acid that induces death of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Diversity-oriented synthesis of diterpenoid alkaloids yields a potent anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Metasequoic Acid A and Other Diterpenoids: A Comparative Analysis in Anticancer Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer potential of diterpenoids, with a focus on compounds isolated from Metasequoia glyptostroboides in relation to other bioactive diterpenoids. This analysis is based on available experimental data from in vitro anticancer assays.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various diterpenoids against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.
| Compound | Diterpenoid Class | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Metaglyptin A | Abietane | MDA-MB-231 (Breast) | 20.02 | Cisplatin |
| Ferruginol | Abietane | A549 (Lung) | 40-80 | Not specified |
| CL1-5 (Lung) | 40-80 | Not specified | ||
| MCF-7 (Breast) | 25.27 - 43.28 | Not specified | ||
| Taxoquinone | Abietane | HCT116 (Colon) | > 250 | Not specified |
| MDA-MB-231 (Breast) | > 250 | Not specified | ||
| 7α-acetylhorminone | Abietane | HCT116 (Colon) | 18 | Not specified |
| MDA-MB-231 (Breast) | 44 | Not specified | ||
| Caseamembrin C | Clerodane | PC-3 (Prostate) | Not specified | Not specified |
| Tanshinone IIA | Abietane | HEC-1-A (Endometrial) | 20 | Not specified |
| Euphonoid H | ent-Abietane | C4-2B (Prostate) | 5.52 ± 0.65 | Doxorubicin |
| C4-2B/ENZR (Prostate) | 4.16 ± 0.42 | Doxorubicin | ||
| Euphonoid I | ent-Abietane | C4-2B (Prostate) | 4.49 ± 0.78 | Doxorubicin |
| C4-2B/ENZR (Prostate) | 5.74 ± 0.45 | Doxorubicin | ||
| MDA-MB-231 (Breast) | 7.95 ± 0.82 | Doxorubicin | ||
| HCT-15 (Colon) | 12.45 ± 3.24 | Doxorubicin | ||
| RKO (Colon) | 8.78 ± 2.45 | Doxorubicin |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cytotoxicity assays designed to measure the efficacy of a compound in inhibiting cancer cell proliferation. Below are generalized methodologies for the key experiments cited.
Cell Viability and Cytotoxicity Assays (e.g., MTT, SRB Assay)
Objective: To determine the concentration of a diterpenoid that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The diterpenoid compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (typically 24, 48, or 72 hours). A vehicle control (medium with solvent) is also included.
-
Viability Assessment:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
SRB Assay: Cells are fixed with trichloroacetic acid and stained with sulforhodamine B dye. The protein-bound dye is then solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assays
Objective: To determine if the anticancer effect of a diterpenoid is mediated through the induction of programmed cell death (apoptosis).
Methodology:
-
Cell Treatment: Cancer cells are treated with the diterpenoid at its IC50 concentration for a defined period.
-
Apoptosis Detection:
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and PI (a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis). The stained cells are then analyzed by flow cytometry.
-
Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3, -7) or initiator caspases (e.g., caspase-8, -9) is measured using colorimetric or fluorometric substrates.
-
Western Blot Analysis: The expression levels of apoptosis-related proteins, such as the Bcl-2 family of proteins (e.g., Bcl-2, Bax) and cleaved PARP, are analyzed by Western blotting.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the molecular mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for screening the anticancer activity of diterpenoids.
Caption: Diterpenoid-induced apoptosis can occur via extrinsic and intrinsic pathways.
Concluding Remarks
The available data indicates that various diterpenoids, including those isolated from Metasequoia glyptostroboides, exhibit promising anticancer activities against a range of cancer cell lines. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis through both the intrinsic and extrinsic pathways. While direct experimental data on the anticancer effects of Metasequoic acid A remains elusive, the cytotoxic potential of other diterpenoids from the same plant, such as metaglyptin A, warrants further investigation into the bioactivity of this class of compounds. Future research should focus on elucidating the specific molecular targets of these diterpenoids to better understand their therapeutic potential in cancer treatment.
Comparative Bioactivity of Diterpenoids from Metasequoia glyptostroboides: A Guide for Researchers
A comprehensive analysis of the biological activities of diterpenoid compounds isolated from the "living fossil" tree, Metasequoia glyptostroboides, the source of Metasequoic acids A and B. This guide provides available quantitative data, detailed experimental protocols for key bioassays, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug discovery.
Introduction
Metasequoia glyptostroboides, a deciduous conifer once thought to be extinct, has emerged as a source of structurally diverse and biologically active secondary metabolites. Among these, diterpenoids have attracted significant scientific interest due to their potential therapeutic applications. This guide offers a comparative analysis of the reported bioactivities of diterpenoids isolated from this unique plant species, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. While specific comparative data for Metasequoic acid A and B remains elusive in publicly available literature, this guide contextualizes their potential activities within the broader spectrum of diterpenoids from the same source.
Bioactivity Landscape of Metasequoia glyptostroboides Diterpenoids
Diterpenoids from Metasequoia glyptostroboides have been investigated for a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. The following table summarizes the available quantitative data for a representative diterpenoid from this plant.
| Compound | Bioactivity | Assay | Cell Line/Target | IC50 Value | Reference |
| Metaglyptin A | Cytotoxicity | MTT Assay | MDA-MB-231 (Human Breast Cancer) | 20.02 µM | [1] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Detailed Experimental Protocols
To aid researchers in the evaluation of diterpenoids from Metasequoia glyptostroboides, detailed protocols for key bioassays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or B) and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells.
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified NF-κB signaling pathway in inflammation.
References
Metasequoic Acid A: A Comparative Analysis of its Potential Antifungal Activity Against Candida
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential antifungal activity of Metasequoic acid A against Candida species, a genus of fungi that can cause opportunistic infections in humans. Due to the limited publicly available data on this compound, this guide leverages data from a closely related diterpenoid, taxodone, also isolated from Metasequoia glyptostroboides, to provide a preliminary assessment and comparison with established antifungal agents.
Introduction to this compound
This compound is a diterpene isolated from the dawn redwood tree, Metasequoia glyptostroboides. While research on this specific compound is not extensive, initial reports suggest it possesses antifungal properties. Structurally, it is described as having a unique skeleton that includes a cyclopropane ring bridging the C-11 and C-12 positions of an abietane nucleus. This structural feature may contribute to its biological activity.
Given the nascent stage of research on this compound, this guide will use taxodone, a well-studied antifungal diterpenoid from the same plant, as a surrogate for comparative analysis. This approach allows for a foundational understanding of the potential efficacy of this class of compounds against Candida.
Comparative Antifungal Efficacy
The following table summarizes the in vitro antifungal activity of taxodone against various Candida species, alongside comparator antifungal drugs. This data provides a benchmark for the potential efficacy of this compound.
| Compound/Drug | Candida Species | MIC (μg/mL) | MFC (μg/mL) | Source |
| Taxodone | C. albicans | 250 - 500 | 500 - 1000 | [1] |
| C. glabrata | 500 - 1000 | 1000 - 2000 | [1] | |
| C. tropicalis | 250 - 500 | 500 - 1000 | [1] | |
| C. parapsilosis | 250 | 500 | [1] | |
| C. guilliermondii | 500 | 1000 | [1] | |
| Amphotericin B | C. albicans | 0.5 - 1 | 1 - 2 | [1] |
| C. glabrata | 0.5 - 1 | 1 - 2 | [1] | |
| C. tropicalis | 0.25 - 1 | 0.5 - 2 | [1] | |
| C. parapsilosis | 0.25 - 1 | 0.5 - 2 | [1] | |
| C. guilliermondii | 1 - 2 | 2 - 4 | [1] | |
| Fluconazole | C. albicans | 0.25 - 16 | >64 | [2] |
| C. glabrata | 8 - >64 | >64 | [2] | |
| C. tropicalis | 2 - 32 | >64 | [2] | |
| C. parapsilosis | 1 - 4 | >64 | [2] | |
| C. guilliermondii | 2 - 8 | >64 | [2] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Postulated Mechanism of Action: Insights from Diterpenoids
The precise mechanism of action for this compound is yet to be elucidated. However, studies on taxodone suggest a potential mechanism involving the disruption of the fungal cell membrane. This leads to increased permeability and leakage of intracellular contents, ultimately resulting in cell death.
Caption: Postulated mechanism of action for diterpenoids like this compound.
Experimental Protocols
Standardized methodologies are crucial for validating the antifungal activity of novel compounds. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, are recommended for assessing the anti-Candida activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Minimum Fungicidal Concentration (MFC) Determination
Following the MIC test, the MFC can be determined to assess whether the compound has a fungicidal or fungistatic effect.
Caption: Workflow for Minimum Fungicidal Concentration (MFC) determination.
Signaling Pathways in Candida and Potential Targets
Antifungal drugs often target specific signaling pathways essential for Candida virulence and survival. While the exact target of this compound is unknown, understanding these pathways is critical for future mechanism-of-action studies. The cell wall integrity pathway is a key signaling cascade in fungi.
Caption: Overview of the Candida cell wall integrity signaling pathway.
Conclusion and Future Directions
While direct evidence for the anti-Candida activity of this compound is currently limited, the promising results from the related diterpenoid, taxodone, suggest that this class of compounds from Metasequoia glyptostroboides warrants further investigation. Future research should focus on the isolation and purification of this compound to enable rigorous antifungal susceptibility testing against a broad panel of Candida species, including azole-resistant strains. Elucidating its precise mechanism of action and identifying its molecular target within Candida will be crucial for its development as a potential therapeutic agent. The experimental protocols and comparative data presented in this guide provide a framework for these future validation studies.
References
Comparative Guide to the Cross-Validation of Analytical Methods for Metasequoic Acid A
Introduction
Metasequoic acid A is a bioactive compound of significant interest in pharmaceutical research. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control of herbal preparations, and various research applications. Cross-validation of different analytical methods is essential to ensure the reliability and interchangeability of data generated by various techniques. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of this compound. Due to the limited availability of direct cross-validation studies for this compound, this guide presents a representative comparison based on established methodologies for similar organic acids and natural products.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and complexity. Below is a table summarizing the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of organic acids like this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 1000 µg/mL | 0.1 - 1000 ng/mL |
| Precision (RSD%) | < 5% | < 15% |
| Accuracy/Recovery (%) | 95 - 105% | 85 - 115% |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5 - 5 µg/mL | ~0.05 - 0.5 ng/mL |
| Selectivity | Moderate to Good | Excellent |
| Cost per Sample | Lower | Higher |
| Instrumentation | Widely available | More specialized |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are representative and may require optimization for specific matrices and instrumentation.
HPLC-UV Method
This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 210 nm).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in methanol (1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
-
Sample Extraction: For plant material, an ultrasonic-assisted extraction with methanol can be employed. The extract is then filtered through a 0.45 µm syringe filter before injection. For biological fluids, protein precipitation with acetonitrile followed by centrifugation and filtration is a common approach.
4. Method Validation:
-
The method should be validated for linearity, precision, accuracy, selectivity, limit of detection (LOD), and limit of quantitation (LOQ) according to international guidelines (e.g., ICH).[1][2]
LC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as plasma or tissue homogenates.[3]
1. Instrumentation:
-
A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A faster gradient than HPLC-UV can often be used.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the ionization efficiency of this compound.
-
Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for this compound and an internal standard (if used) are monitored. These transitions need to be optimized by direct infusion of the standard into the mass spectrometer.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
4. Sample Preparation:
-
Standard Solutions: Prepare a stock solution and working standards as described for the HPLC-UV method, but at lower concentrations. An internal standard (e.g., a structurally similar compound not present in the sample) should be used to improve accuracy and precision.
-
Sample Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often used for sample clean-up in complex matrices to minimize matrix effects.
5. Method Validation:
-
The method must be validated for linearity, precision, accuracy, selectivity, LOD, LOQ, matrix effect, and stability as per regulatory guidelines.[4]
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods. The goal of cross-validation is to compare the results obtained from two different methods to ensure they provide equivalent data.[5]
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. mdpi.com [mdpi.com]
- 2. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 3. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akademiamedycyny.pl [akademiamedycyny.pl]
- 5. demarcheiso17025.com [demarcheiso17025.com]
Efficacy of Diterpenoids from Metasequoia glyptostroboides in Comparison to Commercial Antifungal Drugs: A Guide for Researchers
Introduction
The emergence of resistance to conventional antifungal agents necessitates the exploration of novel therapeutic compounds. Natural products, particularly those derived from medicinal plants, offer a promising avenue for the discovery of new antifungal drugs. Metasequoia glyptostroboides, a "living fossil" tree, has been a source of various bioactive compounds, including diterpenoids, which have demonstrated a range of pharmacological activities. This guide provides a comparative analysis of the antifungal efficacy of a representative diterpenoid from Metasequoia glyptostroboides, taxodone, against the commercial antifungal drug Amphotericin B. Due to the limited availability of specific data on Metasequoic acid A, this guide utilizes taxodone, a structurally related diterpenoid from the same plant, as a proxy to evaluate the potential antifungal activity of this class of compounds. The information presented is intended for researchers, scientists, and drug development professionals interested in the potential of natural products in antifungal drug discovery.
Comparative Antifungal Efficacy
The in vitro antifungal activity of taxodone, a diterpenoid isolated from Metasequoia glyptostroboides, was evaluated against clinical isolates of Candida species and compared with the widely used antifungal drug, Amphotericin B. The efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.
| Compound | Fungal Species | MIC (μg/mL) | MFC (μg/mL) |
| Taxodone | Candida species (clinical isolates) | 250 - 1000 | 500 - 2000 |
| Amphotericin B | Candida species (clinical isolates) | 62.5 - 250 | 500 - 2000 |
Data sourced from a study on the antimycotic potential of taxodone.[1][2]
The results indicate that while taxodone demonstrates significant antifungal activity against pathogenic Candida species, its MIC values are generally higher than those of Amphotericin B, suggesting a lower potency in vitro.[1][2] However, the MFC values for both taxodone and Amphotericin B were found to be in a similar range, indicating that at sufficient concentrations, taxodone may exert a comparable fungicidal effect.[1][2]
Experimental Protocols
The determination of the antifungal efficacy of taxodone and Amphotericin B was conducted using established and standardized methods to ensure the reliability and reproducibility of the results.
Broth Microdilution Method for MIC and MFC Determination
A standardized broth microdilution method is a common technique used to determine the in vitro susceptibility of fungi to antifungal agents.[1][2]
1. Preparation of Fungal Inoculum:
- Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration to obtain fresh, viable colonies.
- A suspension of the fungal cells is prepared in a sterile saline solution or broth.
- The turbidity of the suspension is adjusted to a specific standard (e.g., 0.5 McFarland standard) to achieve a defined cell density.
2. Preparation of Antifungal Agent Dilutions:
- Stock solutions of the test compounds (taxodone and Amphotericin B) are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Serial two-fold dilutions of the antifungal agents are prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.
3. Inoculation and Incubation:
- The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agents.
- Positive control wells (containing medium and inoculum without any antifungal agent) and negative control wells (containing medium only) are included.
- The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the positive control.[1][2] This can be assessed visually or by using a spectrophotometer to measure the optical density.
5. Determination of MFC:
- To determine the MFC, a small aliquot from the wells showing no visible growth (at and above the MIC) is subcultured onto an agar medium that does not contain the antifungal agent.
- The plates are incubated to allow for the growth of any surviving fungal cells.
- The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the subculture plates, indicating a 99.9% killing of the fungal inoculum.[1][2]
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the experimental process and the proposed mechanism of action of taxodone, the following diagrams have been generated using Graphviz.
The proposed mechanism of action for taxodone involves the disruption of the fungal cell membrane's integrity.[1][2] This disruption leads to the leakage of essential intracellular components, such as nucleic acids (DNA and RNA), ultimately resulting in fungal cell death.[1][2] This mode of action is distinct from some commercial antifungals like azoles, which primarily inhibit ergosterol biosynthesis.
Conclusion
The available data on taxodone, a diterpenoid from Metasequoia glyptostroboides, demonstrates its potential as an antifungal agent, exhibiting fungicidal activity against pathogenic Candida species. While its in vitro potency, as indicated by MIC values, appears to be lower than that of Amphotericin B, its distinct mechanism of action targeting the cell membrane presents an interesting avenue for further research. The development of novel antifungal drugs is a critical area of research, and natural products like the diterpenoids from Metasequoia glyptostroboides warrant further investigation. Future studies should focus on a broader range of fungal pathogens, potential synergistic effects with existing antifungal drugs, and in vivo efficacy studies to fully elucidate the therapeutic potential of these compounds. The detailed experimental protocols and workflows provided in this guide offer a framework for such future research endeavors.
References
No Evidence of Synergistic Effects of Metasequoic Acid A with Other Natural Compounds Found in Current Research
A comprehensive review of scientific literature reveals a lack of studies investigating the synergistic effects of Metasequoic acid A in combination with other natural compounds. While the biological activity of extracts from its source, Metasequoia glyptostroboides, has been explored, specific data on the synergistic interactions of this compound remains unavailable.
This compound is a diterpenoid isolated from the dawn redwood tree, Metasequoia glyptostroboides. Research has focused on the general biological properties of extracts from this plant, indicating potential anticancer, antioxidant, and neuroprotective effects. However, these studies do not provide specific information about the synergistic or additive effects of this compound when combined with other natural compounds.
Biological Activity of Metasequoia glyptostroboides Extracts
Extracts from Metasequoia glyptostroboides have been shown to possess various biological activities. For instance, some studies have demonstrated the cytotoxic effects of these extracts on different cancer cell lines. The proposed mechanism for this anticancer activity often involves the induction of apoptosis (programmed cell death) through intrinsic cellular pathways.
Additionally, the antioxidant properties of Metasequoia glyptostroboides extracts have been noted, suggesting their potential to combat oxidative stress. Neuroprotective effects have also been reported, indicating a potential role in protecting nerve cells from damage.
Despite these findings on the plant's extracts, the scientific community has yet to publish research focusing on the combination therapy potential of this compound with other specific natural compounds. Therefore, no experimental data, detailed protocols, or established signaling pathways for such synergistic effects can be provided at this time.
Further research is necessary to explore whether this compound exhibits synergistic properties with other natural compounds, which could potentially lead to the development of new therapeutic strategies. Without such dedicated studies, any claims of synergy would be purely speculative.
A Head-to-Head Comparison of Metasequoic Acid A and Taxol in Cancer Cells: A Data-Driven Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the known anticancer properties of Metasequoic acid A, a diterpenoid isolated from Metasequoia glyptostroboides, and Taxol (Paclitaxel), a widely used chemotherapeutic agent. Due to the limited availability of specific data on this compound, this comparison is based on studies of extracts from Metasequoia glyptostroboides and contrasts them with the well-established profile of Taxol.
Executive Summary
This guide synthesizes the available preclinical data on this compound and Taxol, focusing on their mechanisms of action, effects on the cell cycle, and induction of apoptosis in cancer cells. While Taxol is a well-characterized microtubule-stabilizing agent with a clear mechanism of action leading to G2/M cell cycle arrest and apoptosis, the specific bioactivity of this compound remains largely uninvestigated. This comparison, therefore, draws inferences from studies on crude extracts of Metasequoia glyptostroboides, which contain a variety of phytochemicals, including terpenoids. These extracts have demonstrated cytotoxic and apoptotic effects, but the precise contribution of this compound to these activities is not yet determined.
Mechanism of Action
Taxol: Taxol's primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[1] By binding to the β-tubulin subunit of microtubules, Taxol prevents their depolymerization, leading to the formation of abnormal microtubule bundles and disrupting the dynamic process of mitotic spindle formation.[1] This interference with microtubule dynamics arrests cells in the G2/M phase of the cell cycle and ultimately triggers apoptosis.[1]
Metasequoia glyptostroboides Extracts: The precise molecular targets of this compound are currently unknown. However, studies on dichloromethane (DME) and chloroform (CE) extracts of Metasequoia glyptostroboides floral cones have shown that they can induce apoptosis in HeLa cervical cancer cells.[2][3][4] The induction of apoptosis by these extracts appears to be mediated through the extrinsic pathway, as evidenced by the activation of caspase-8.[2][4]
Cytotoxicity
The cytotoxic potential of a compound is a critical measure of its anticancer activity. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Taxol | Various Cell Lines | 2.5 - 7.5 nM (24h exposure) | [1] |
| HEPG2 (Liver) | 4.06 µM | [5] | |
| MCF7 (Breast) | 6.07 µM | [5] | |
| MEL (Leukemia) | 99.5 ng/mL (48h) | [6] | |
| K562 (Leukemia) | 42.7 ng/mL (48h) | [6] | |
| MCF-7 (Breast) | 64.46 µmol/mL (48h) | [7] | |
| M. glyptostroboides | HeLa (Cervical) | DME Extract: ~12.5 µg/mL | [2] |
| DME Extract | CE Extract: ~25 µg/mL | [2] |
Note: Data for this compound is based on extracts of Metasequoia glyptostroboides and not the purified compound. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and the use of crude extracts versus a purified compound.
Effect on Cell Cycle
Disruption of the normal cell cycle is a hallmark of many anticancer agents.
Taxol: Taxol is well-documented to cause a robust arrest of cancer cells in the G2/M phase of the cell cycle.[1] This arrest is a direct consequence of its microtubule-stabilizing activity, which prevents the proper formation of the mitotic spindle required for cell division.
Metasequoia glyptostroboides Extracts: Dichloromethane (DME) and chloroform (CE) extracts from M. glyptostroboides have been shown to increase the population of cells in the sub-G1 phase, which is indicative of apoptosis.[2][3][4] While this suggests an impact on cell survival, specific studies detailing the effect of purified this compound on different phases of the cell cycle are not yet available.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate malignant cells.
Taxol: Taxol induces apoptosis through both the intrinsic and extrinsic pathways. The prolonged mitotic arrest caused by Taxol can activate the intrinsic pathway, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[1]
Metasequoia glyptostroboides Extracts: Extracts from M. glyptostroboides have been demonstrated to induce apoptosis in HeLa cells, characterized by nuclear condensation and fragmentation.[2][4] The mechanism appears to involve the activation of the extrinsic apoptosis pathway, with a significant increase in the levels of cleaved caspase-8 and truncated BID (tBID).[2][4]
Signaling Pathways
The anticancer effects of both Taxol and Metasequoia glyptostroboides extracts are mediated by complex signaling pathways.
Taxol Signaling Pathway
Caption: Taxol's mechanism leading to apoptosis.
Metasequoia glyptostroboides Extract Signaling Pathway (Proposed)
Caption: Proposed apoptotic pathway of M. glyptostroboides extracts.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or Taxol) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with the test compound for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the test compound.
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Experimental Workflow Diagram
Caption: Workflow for key in vitro anticancer assays.
Conclusion and Future Directions
This comparative guide highlights the significant body of research supporting the anticancer effects of Taxol and provides a preliminary look at the potential of compounds derived from Metasequoia glyptostroboides. While Taxol's mechanism is well-defined, the specific activities of this compound require further investigation.
Key takeaways:
-
Taxol is a potent, well-characterized anticancer agent with a clear mechanism of action involving microtubule stabilization and G2/M cell cycle arrest.
-
Extracts of Metasequoia glyptostroboides , which contain this compound among other compounds, exhibit cytotoxic and pro-apoptotic effects in cancer cells, likely through the extrinsic apoptosis pathway.
-
Data Gap: There is a critical need for studies on purified this compound to determine its specific mechanism of action, cytotoxicity, and effects on the cell cycle and apoptosis.
Future research should focus on isolating this compound and conducting comprehensive in vitro and in vivo studies to elucidate its anticancer potential. Head-to-head comparisons with established drugs like Taxol will be essential to determine its therapeutic promise.
References
- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metasequoia glyptostroboides potentiates anticancer effect against cervical cancer via intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metasequoia glyptostroboides potentiates anticancer effect against cervical cancer via intrinsic apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. brieflands.com [brieflands.com]
Validating the Reproducibility of Metasequoic Acid A Bioactivity: A Literature Review
A comprehensive review of existing scientific literature reveals a significant gap in the availability of specific, reproducible bioactivity data for the isolated compound Metasequoic acid A. While numerous studies have investigated the biological activities of extracts from Metasequoia glyptostroboides, the natural source of this compound, these studies do not provide quantitative data for the purified compound itself. This lack of specific data precludes a direct comparative analysis of its bioactivity and an assessment of the reproducibility of such data across different studies.
Extracts of Metasequoia glyptostroboides have been reported to possess a range of biological effects, including neuroprotective, antioxidant, and anticancer activities. These activities are attributed to the complex mixture of phytochemicals present in the extracts, which includes various terpenes and flavonoids. However, the specific contribution of this compound to these observed effects remains largely unquantified in the public domain.
To facilitate future research and enable the validation of this compound's bioactivity, this guide outlines the necessary experimental data and protocols that would be required.
Essential Data for Reproducibility Analysis
A thorough evaluation of the reproducibility of this compound's bioactivity would necessitate the publication of studies containing the following key data points:
Table 1: Hypothetical Data Structure for Reporting this compound Bioactivity
| Bioassay Type | Cell Line / Model | Endpoint Measured | This compound (IC₅₀/EC₅₀ in µM) | Positive Control (IC₅₀/EC₅₀ in µM) | Reference |
| Cytotoxicity | Human Cancer Cell Line (e.g., A549, MCF-7) | Cell Viability (e.g., MTT, CellTiter-Glo) | Data Needed | Doxorubicin | [Future Publication 1] |
| Anti-inflammatory | Macrophage Cell Line (e.g., RAW 264.7) | Nitric Oxide (NO) Production | Data Needed | Dexamethasone | [Future Publication 2] |
| Neuroprotection | Neuronal Cell Line (e.g., SH-SY5Y) | Oxidative Stress-induced Cell Death | Data Needed | Quercetin | [Future Publication 3] |
IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.
Foundational Experimental Protocols
To ensure that data from different laboratories can be accurately compared, detailed and standardized experimental protocols are crucial. The following sections outline the essential components of such protocols for key bioactivity assays.
Cytotoxicity Assay
This protocol is designed to assess the potential of this compound to inhibit the growth of cancer cells.
Experimental Workflow:
Caption: Workflow for determining the cytotoxicity of this compound.
Detailed Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium.
-
Treatment: The culture medium is replaced with medium containing various concentrations of this compound or a positive control (e.g., Doxorubicin). A vehicle control (medium with the same concentration of DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Assay: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anti-inflammatory Assay
This protocol is to determine the potential of this compound to reduce inflammation, measured by the inhibition of nitric oxide production in macrophages.
Signaling Pathway:
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Detailed Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of this compound or a positive control (e.g., Dexamethasone) for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Acquisition: The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of inhibition of NO production is calculated, and the IC₅₀ value is determined. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
Conclusion
The validation of the reproducibility of this compound's bioactivity is currently hindered by a lack of publicly available, specific, and quantitative data. For the scientific community to build upon initial findings and for drug development professionals to consider this compound as a viable candidate, it is imperative that future research focuses on generating and publishing robust, reproducible data sets. The adoption of standardized and detailed experimental protocols, as outlined in this guide, will be a critical step in achieving this goal. This will allow for objective comparisons with alternative compounds and provide the necessary foundation for advancing our understanding of this compound's therapeutic potential.
Benchmarking Metasequoic Acid A: A Comparative Analysis Against Known Kinase Inhibitors
A definitive benchmarking of Metasequoic Acid A against known kinase inhibitors is not currently possible due to a lack of available scientific data specifically evaluating its kinase inhibitory activity.
While extracts from Metasequoia glyptostroboides, the natural source of this compound, have demonstrated various biological activities, including antioxidant, neuroprotective, and anticancer effects, specific investigations into the kinase inhibition profile of the isolated this compound are not present in the current body of scientific literature.
Research on extracts from Metasequoia glyptostroboides suggests that they can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. These pathways are intricately regulated by a multitude of protein kinases. However, the existing studies do not attribute these effects to this compound specifically, nor do they identify any precise kinase targets.
To conduct a comprehensive comparison as requested, experimental data from in vitro kinase assays determining parameters such as the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases would be required. This would allow for a quantitative comparison against well-characterized kinase inhibitors.
For the benefit of researchers interested in exploring the potential of this compound as a kinase inhibitor, a general experimental workflow for such a study is outlined below.
Proposed Experimental Workflow for Assessing Kinase Inhibitory Activity
A typical workflow to screen and characterize a novel compound like this compound for kinase inhibitory activity would involve a multi-step process.
Caption: A generalized workflow for identifying and characterizing the kinase inhibitory properties of a novel compound.
Detailed Experimental Protocols
Should the initial screening reveal any kinase inhibitory activity for this compound, the following detailed protocols would be essential for a comprehensive analysis.
1. In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific kinase.
-
Principle: A purified recombinant kinase is incubated with its specific substrate and ATP. The rate of substrate phosphorylation is measured in the presence of varying concentrations of the inhibitor.
-
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Known kinase inhibitor (as a positive control)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a fluorescent readout)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Detection reagents (e.g., phosphocellulose paper for radiometric assays, or antibodies/tracers for fluorescence-based assays)
-
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a multi-well plate, add the kinase, its substrate, and the assay buffer.
-
Add the different concentrations of this compound or the control inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period at a specific temperature (e.g., 30°C for 30 minutes).
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate using an appropriate detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
2. Cell-Based Pathway Analysis
-
Objective: To determine if this compound can inhibit the activity of a target kinase within a cellular context and affect its downstream signaling.
-
Principle: Treat cultured cells with this compound and then stimulate a signaling pathway known to be regulated by the target kinase. The phosphorylation status of downstream substrates is then measured.
-
Materials:
-
A relevant cell line with the target kinase and signaling pathway of interest.
-
This compound.
-
A known inhibitor for the pathway as a positive control.
-
A stimulating agent (e.g., a growth factor) to activate the pathway.
-
Cell lysis buffer.
-
Antibodies for Western blotting (e.g., phospho-specific antibodies for the target kinase's substrate).
-
-
Procedure:
-
Culture the cells to an appropriate confluency.
-
Pre-treat the cells with various concentrations of this compound or the control inhibitor for a specific duration.
-
Stimulate the cells with the appropriate agonist to activate the signaling pathway.
-
Lyse the cells to extract total protein.
-
Perform Western blot analysis using phospho-specific antibodies to detect the phosphorylation of downstream targets. A decrease in the phosphorylated protein in the presence of this compound would indicate inhibition of the upstream kinase.
-
Hypothetical Signaling Pathway Diagram
If this compound were found to inhibit a kinase, for instance, a kinase within the MAPK/ERK pathway, a diagram illustrating its point of action would be constructed as follows.
Caption: A hypothetical inhibition of the MAPK/ERK signaling pathway by this compound at the level of RAF.
Safety Operating Guide
Proper Disposal of Metasequoic Acid A: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling Metasequoic acid A, it is crucial to be aware of the potential hazards associated with similar organic acids. These compounds can be combustible, harmful if swallowed or inhaled, toxic in contact with skin, and can cause severe skin burns and eye damage. They may also be harmful to aquatic life.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2]
-
Eye Protection: Use chemical splash goggles or a face shield in combination with goggles.[3]
-
Lab Coat: A fully buttoned lab coat is mandatory to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, work in a fume hood.
Hygiene Measures:
-
Wash hands and face thoroughly after handling.
-
Immediately change any contaminated clothing.
-
Do not eat, drink, or smoke in the laboratory.
Comparative Hazard Data of Similar Organic Acids
To provide a contextual understanding of the potential hazards of this compound, the following table summarizes the properties of other common laboratory organic acids.
| Property | Methacrylic Acid | Formic Acid | 3-Chloroperbenzoic Acid | Glyoxylic Acid[2] | Benzoic Acid |
| Physical State | Liquid | Liquid | Solid | Liquid (solution) | Solid |
| Hazards | Combustible, Harmful if swallowed/inhaled, Toxic in contact with skin, Causes severe skin/eye burns, Harmful to aquatic life | Flammable, Harmful if swallowed, Causes severe skin/eye burns, Toxic if inhaled | May cause fire, Causes severe skin/eye burns, May cause allergic skin reaction, Very toxic to aquatic life | May be corrosive to metals, May cause allergic skin reaction, Causes serious eye damage, Harmful to aquatic life | Causes skin irritation, Causes serious eye damage, Causes damage to organs through prolonged exposure, Harmful to aquatic life |
| GHS Pictograms | Danger | Danger | Danger | Danger | Danger |
Step-by-Step Disposal Procedures
The disposal of this compound must be carried out in accordance with national and local regulations. Never dispose of this chemical down the sink or in the regular trash.[3][4]
-
Waste Identification and Segregation:
-
Label a dedicated, compatible waste container with a "Hazardous Waste" label.[4] The container should be made of a material that is resistant to organic acids, such as polyethylene.[5]
-
Do not mix this compound waste with other waste streams, especially incompatible materials like bases, oxidizers, or flammables.[4][6]
-
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated materials (e.g., pipette tips, paper towels), and rinsate from cleaning glassware, in the designated hazardous waste container.
-
Keep the waste container tightly closed when not in use.[4]
-
-
Storage of Waste:
-
Waste Pickup and Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup scheduling.
-
Spill Management
In the event of a spill, the response will depend on the size of the spill.
-
Small Spill: If the spill is small and you are trained to handle it, you may clean it up.[5]
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.[5]
-
-
Large Spill: For a large spill, or if you are not trained to handle it:
-
Evacuate the area immediately.[5]
-
Notify your supervisor and your institution's EHS department.
-
Prevent others from entering the area.
-
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste.
Caption: General workflow for the disposal of laboratory chemical waste.
References
Essential Safety and Operational Guidance for Handling Metasequoic Acid A
Personal Protective Equipment (PPE)
The primary defense against exposure to hazardous compounds is the correct and consistent use of Personal Protective Equipment. When handling Metasequoic acid A, a comprehensive PPE strategy is mandatory. This includes protection for the body, hands, eyes, and respiratory system.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Body Protection | Disposable Gown | Moisture-resistant, long-sleeved with cuffs.[2] | Protects skin and clothing from accidental splashes and contamination.[3] |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-tested nitrile gloves.[4][5] | Provides a robust barrier against dermal absorption, a common route of exposure to cytotoxic drugs.[5] Using two pairs allows for safe removal of the outer glove if contaminated. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles should be worn at all times.[2] A full face shield is required when there is a risk of splashing.[4] | Protects the eyes and face from splashes and aerosols. |
| Respiratory Protection | Respirator | An approved, fit-tested respirator (e.g., N95 or higher) should be used when handling the compound as a powder or when there is a risk of aerosol generation.[2][3] | Prevents inhalation of airborne particles, a potential route of exposure.[3] |
| Additional Protection | Shoe Covers and Cap | Disposable shoe covers and a cap should be worn.[4] | Minimizes the tracking of contaminants outside of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
A structured workflow is critical to minimize the risk of exposure and contamination. The following steps outline a safe handling process for this compound.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
